molecular formula C16H13NO B078078 1-benzyl-1H-indole-3-carbaldehyde CAS No. 10511-51-0

1-benzyl-1H-indole-3-carbaldehyde

Cat. No.: B078078
CAS No.: 10511-51-0
M. Wt: 235.28 g/mol
InChI Key: OXCITQLDOUGVRZ-UHFFFAOYSA-N
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Description

1-benzyl-1H-indole-3-carbaldehyde is a high-purity synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its core structure features an indole scaffold, a privileged motif in drug discovery, which is functionalized at the N1 position with a benzyl group and at the C3 position with a formyl (aldehyde) group. This aldehyde functionality is a highly versatile and reactive handle, making this compound a critical precursor for constructing more complex molecules via condensation reactions (e.g., formation of Schiff bases), nucleophilic addition, and reductive amination.

Properties

IUPAC Name

1-benzylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCITQLDOUGVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294242
Record name 1-benzyl-1H-indole-3-carbaldehyde
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10511-51-0
Record name 10511-51-0
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Record name 1-benzyl-1H-indole-3-carbaldehyde
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Record name 1-Benzylindole-3-carboxaldehyde
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Foundational & Exploratory

Unveiling the Chemical Landscape of 1-Benzyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-indole-3-carbaldehyde, a derivative of the versatile indole scaffold, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining the indole nucleus with a benzyl protective group and a reactive aldehyde functionality, make it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₆H₁₃NO[1][3]
Molecular Weight 235.29 g/mol [1]
Melting Point 106.0 to 110.0 °C[4]
Appearance White to Light yellow to Light orange powder to crystal[1]
Purity >98.0% (TLC)(HPLC)[1]

Spectroscopic Profile

The structural identity of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
TechniqueKey Data Points
¹H NMR (400 MHz, CDCl₃) δ 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95
ESI-MS [M+H]⁺ 236
IR (KBr) 3649, 1707, 1652, 1529, 1441, 1385, 1355, 1220, 1164, 1027, 764, 724, 696, 609, 529, 422 cm⁻¹

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the N-benzylation of indole-3-carboxaldehyde.

Materials:

  • Indole-3-carboxaldehyde

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ice-cold water

  • Ethyl alcohol

Procedure:

  • A mixture of indole-3-carboxaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL) is stirred vigorously and refluxed for 6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethyl alcohol to yield pure this compound.

G reagents Indole-3-carboxaldehyde Benzyl Bromide K₂CO₃, DMF reaction Reflux for 6 hours reagents->reaction workup Cool & Pour into ice-cold water reaction->workup filtration Filter & Wash with water workup->filtration drying Dry the solid filtration->drying recrystallization Recrystallize from Ethyl Alcohol drying->recrystallization product This compound recrystallization->product

Caption: Synthetic workflow for this compound.

Biological Relevance and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery. It is a key reactant in the preparation of inhibitors for the C-terminal domain of RNA polymerase II and inhibitors of the Bcl-2 family of proteins.[5]

Derivatives such as hydrazones have been synthesized and evaluated as potential anti-triple-negative breast cancer agents, with some compounds showing high binding affinity towards the Epidermal Growth Factor Receptor (EGFR).[6] Furthermore, thiosemicarbazone derivatives of this compound have been investigated as competitive tyrosinase inhibitors.[7]

G compound This compound Derivatives (e.g., Hydrazones) receptor Epidermal Growth Factor Receptor (EGFR) compound->receptor Binds to pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) compound->pathway Inhibits receptor->pathway Activates proliferation Cell Proliferation & Survival pathway->proliferation Promotes inhibition Inhibition

Caption: Inhibition of EGFR signaling by derivatives.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[9]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H317: May cause an allergic skin reaction

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Conclusion

This compound is a cornerstone intermediate for the synthesis of diverse and complex molecules with significant biological activities. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the laboratory.

References

A Comprehensive Technical Guide to 1-benzyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 1-benzyl-1H-indole-3-carbaldehyde, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms: 1-Benzylindole-3-carboxaldehyde, 1-Benzyl-3-formylindole, NSC 95434[2][3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO[1][2]
Molecular Weight 235.29 g/mol [2]
Appearance White to light yellow to light orange powder/crystal[2][3]
Melting Point 106-110 °C[3][5]
Boiling Point 439.8 ± 28.0 °C (Predicted)[5]
Density 1.10 ± 0.1 g/cm³ (Predicted)[5]
Purity >98.0% (TLC)(HPLC)[2][3]
Storage Temperature -20°C[4][5]
CAS Number 10511-51-0[1][2]

Synthesis and Experimental Protocol

This compound is synthesized from indole-3-carboxaldehyde through N-benzylation.

General Procedure for the Synthesis of 1-benzyl-1H-indole-3-carboxaldehyde:

A mixture of indole-3-carboxaldehyde (10 mmol, 1.45 g), benzyl bromide (10.85 mmol, 1.29 mL), and anhydrous potassium carbonate (K₂CO₃, 1.4 g) in dimethylformamide (10 mL) is refluxed for 6 hours with continuous stirring.[6] The reaction involves the deprotonation of the indole nitrogen by the base, followed by nucleophilic attack on the benzyl bromide.

Below is a diagram illustrating the general synthesis workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product Indole Indole-3-carboxaldehyde Reflux Reflux for 6 hours Indole->Reflux BenzylBromide Benzyl Bromide BenzylBromide->Reflux Base K₂CO₃ (Base) Base->Reflux Solvent DMF (Solvent) Solvent->Reflux Product This compound Reflux->Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The indole scaffold is a fundamental motif in many natural products and synthetic drugs.[7] this compound, a derivative of indole-3-carbaldehyde, serves as a crucial intermediate for synthesizing a wide array of biologically active compounds.[8] The aldehyde group at the C3-position and the benzyl group at the N1-position provide versatile handles for further chemical modifications.[7]

Key applications include:

  • Anticancer Agents: It is a precursor for synthesizing hydrazones with significant anti-triple-negative breast cancer (TNBC) activity.[6] One derivative showed excellent activity on MDA-MB-231 cells with an IC₅₀ of 17.2 ± 0.4 nM and high binding affinity to the epidermal growth factor receptor (EGFR).[6] It is also a reactant in the preparation of inhibitors of the Bcl-2 family of proteins, which are key regulators of apoptosis.[4][9]

  • Enzyme Inhibitors: The compound is used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II.[4][9]

  • Organic Synthesis: It serves as a reactant in various organic reactions, including:

    • Nazarov type electrocyclization.[4][9]

    • Mannich type coupling with aldehydes and secondary amines.[4][9]

    • Schiff base formation through condensation with primary amines.[7]

    • Wittig reactions to form alkenes.[7]

    • Reduction to an alcohol or oxidation to a carboxylic acid to introduce different functional groups.[7]

The diagram below illustrates the role of this compound as a versatile chemical intermediate.

G cluster_reactions Chemical Transformations cluster_products Bioactive Products & Intermediates Start This compound Hydrazone_Formation Hydrazone Formation Start->Hydrazone_Formation w/ Hydrazines Nazarov_Cyclization Nazarov Cyclization Start->Nazarov_Cyclization Mannich_Reaction Mannich Reaction Start->Mannich_Reaction w/ Aldehydes, Amines Other_Reactions Other Reactions (e.g., Wittig, Reduction) Start->Other_Reactions Anticancer_Agents Anti-TNBC Agents (EGFR Inhibitors) Hydrazone_Formation->Anticancer_Agents Polycycles Polycyclic Scaffolds Nazarov_Cyclization->Polycycles Amines Substituted Amines Mannich_Reaction->Amines Protein_Inhibitors Bcl-2 Family Inhibitors Other_Reactions->Protein_Inhibitors

Caption: Synthetic utility of this compound in developing bioactive compounds.

Safety Information

  • GHS Classification: Warning.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[1]

  • Precautionary Statements: P261, P264, P270, P272, P280, P301+P317, P302+P352, P321, P330, P333+P317, P362+P364, P501.[1]

  • Personal Protective Equipment: Dust mask type N95 (US), eyeshields, faceshields, gloves.[4]

References

A Technical Guide to 1-benzyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, provides experimental protocols for its synthesis and derivatization, and explores the mechanisms of action of its derivatives in relevant signaling pathways.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueCitations
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.28 g/mol [1]
Appearance White to light yellow or light orange powder/crystal
CAS Number 10511-51-0[1]

Synthesis and Derivatization: Experimental Protocols

This compound serves as a versatile precursor for a variety of bioactive compounds. Detailed below are established protocols for its synthesis and subsequent conversion into thiosemicarbazone and hydrazone derivatives.

Synthesis of this compound

This protocol outlines the N-benzylation of indole-3-carbaldehyde.

Materials:

  • Indole-3-carbaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Ice-cold water

Procedure:

  • A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in 10 mL of DMF is stirred vigorously and refluxed for 6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting indole-3-carbaldehyde.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield pure this compound.

Synthesis of this compound Thiosemicarbazone Derivatives

This protocol describes the condensation reaction to form thiosemicarbazones, which have shown potential as tyrosinase inhibitors.

Materials:

  • This compound

  • Thiosemicarbazide derivatives

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A mixture of this compound (4.2 mmol) and a selected thiosemicarbazide derivative (4.2 mmol) is refluxed in 10 mL of ethanol at 75°C for 2-4 hours.

  • A catalytic amount (2-3 drops) of glacial acetic acid is added to the mixture.

  • The reaction is monitored by TLC.

  • Once the reaction is complete, the solid product formed is filtered, washed with ethanol, and dried to yield the target thiosemicarbazone.

Synthesis of this compound Hydrazone Derivatives

This protocol details the synthesis of hydrazone derivatives, which have been investigated for their anticancer properties.

Materials:

  • This compound

  • Hydrazide derivatives

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • An equimolar ratio of this compound and a respective hydrazide are refluxed in methanol.

  • A catalytic amount of glacial acetic acid is added to facilitate the reaction.

  • The reaction mixture is processed to isolate the desired hydrazone derivative.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the synthesis of compounds with therapeutic potential.

G cluster_products Bioactive Derivatives A Indole-3-carbaldehyde B This compound A->B N-benzylation C Thiosemicarbazone Derivatives B->C Condensation with thiosemicarbazides D Hydrazone Derivatives B->D Condensation with hydrazides E 1-benzyl-indole-3-carbinol B->E Reduction

Synthetic utility of this compound.

Signaling Pathways and Mechanisms of Action of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key biological pathways.

Wnt/β-catenin Signaling Inhibition by 1-benzyl-indole-3-carbinol

1-benzyl-indole-3-carbinol, a reduction product of this compound, has demonstrated potent anti-proliferative effects in melanoma cells by disrupting the Wnt/β-catenin signaling pathway.[2] This compound has been shown to downregulate the expression of β-catenin and the Wnt co-receptor LRP6.[2]

G Wnt Wnt Ligand LRP6 LRP6 Co-receptor Wnt->LRP6 Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex β-catenin Destruction Complex LRP6->DestructionComplex inactivates Frizzled->DestructionComplex inactivates beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Inhibitor 1-benzyl-indole-3-carbinol Inhibitor->LRP6 G E Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (e.g., L-DOPA) ES->E - S P Product (Dopaquinone) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (Thiosemicarbazone derivative) EI->E - I ESI->ES - I

References

An In-depth Technical Guide to 1-benzyl-1H-indole-3-carbaldehyde (CAS: 10511-51-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its applications in the development of novel therapeutics, particularly as a precursor to inhibitors of RNA polymerase II and the Bcl-2 family of proteins.

Core Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 10511-51-0
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.29 g/mol [2]
Appearance White to light yellow to light orange powder/crystal[2]
Melting Point 106.0 to 110.0 °C[3]
Purity >98.0% (TLC/HPLC)[2]
Spectroscopic Data
TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H)[4]
¹³C NMR (101 MHz, CDCl₃) δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95[4]
Mass Spectrometry (ESI-MS) [M+H]⁺: 236[4]
Infrared (FTIR) The spectrum displays characteristic peaks for C=O stretching of the aldehyde and aromatic C-H stretching.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-benzylation of indole-3-carbaldehyde.

Materials:

  • Indole-3-carbaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL) is stirred vigorously.[5]

  • The reaction mixture is refluxed for 6 hours.[5]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.[5]

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.[5]

  • The crude product is recrystallized from ethanol to yield pure this compound (yield: 91%).[5]

Applications in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of compounds with significant therapeutic potential.

Precursor to RNA Polymerase II Inhibitors (Oncrasin-1 Analogues)

This compound is a key building block for the synthesis of analogues of Oncrasin-1, a small molecule inhibitor of the C-terminal domain (CTD) of RNA polymerase II.[6] Inhibition of RNA polymerase II-mediated transcription is a promising strategy in cancer therapy.

Experimental Workflow: Synthesis of Oncrasin-1 Analogues

A This compound B Reaction with various reagents (e.g., reduction, oxidation, etc.) A->B Chemical Modification C Diverse Oncrasin-1 Analogues B->C Yields

Caption: General workflow for the synthesis of Oncrasin-1 analogues.

Precursor to Bcl-2 Family Protein Inhibitors

The this compound scaffold is utilized in the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, which have been identified as inhibitors of the Bcl-2 family of proteins. These proteins are crucial regulators of apoptosis, and their inhibition can induce cell death in cancer cells.

Intermediate in Mannich Reactions

This aldehyde is also employed in Mannich reactions, a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important pharmacophores.

Signaling Pathways and Mechanisms of Action

RNA Polymerase II Transcription Elongation

The process of transcription elongation by RNA polymerase II is tightly regulated. Inhibitors derived from this compound, such as Oncrasin-1 analogues, can disrupt this process.

cluster_0 Transcription Elongation PolII RNA Polymerase II Nascent_RNA Nascent RNA PolII->Nascent_RNA Transcription DNA DNA Template DNA->PolII Template Binding Oncrasin Oncrasin-1 Analogue Oncrasin->PolII Inhibition

Caption: Inhibition of RNA Polymerase II by Oncrasin-1 analogues.

Bcl-2 Mediated Apoptosis Pathway

The Bcl-2 family of proteins plays a central role in the intrinsic apoptotic pathway by regulating mitochondrial outer membrane permeabilization. Inhibitors synthesized from this compound can modulate this pathway to induce apoptosis in cancer cells.

cluster_1 Bcl-2 Apoptosis Pathway Bcl2 Anti-apoptotic Bcl-2 Proteins Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak Inhibition Apoptosis Apoptosis Bax_Bak->Apoptosis Induction Inhibitor Thiazolo[3,2-a]pyrimidinone Inhibitor Inhibitor->Bcl2 Inhibition

Caption: Mechanism of action of Bcl-2 inhibitors.

References

An In-depth Technical Guide to 1-benzyl-1H-indole-3-carbaldehyde: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 1-benzyl-1H-indole-3-carbaldehyde. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in relevant biological pathways, making it an essential resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound with a molecular formula of C₁₆H₁₃NO.[1] Its molecular weight is approximately 235.29 g/mol .[1] The compound typically appears as a white to light yellow or light orange powder or crystal.[1] It is advisable to store this chemical at -20°C under an inert gas, as it is sensitive to air and heat.[2]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO[1][3]
Molecular Weight 235.29 g/mol [1]
CAS Number 10511-51-0[1]
Appearance White to Light yellow to Light orange powder to crystal[1]
Melting Point 106-108 °C[4]
Boiling Point (Predicted) 439.8 ± 28.0 °C[4]
Density (Predicted) 1.10 ± 0.1 g/cm³[4]
Purity >98.0% (TLC)(HPLC)[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-benzylation of indole-3-carbaldehyde. The following is a representative protocol:

Materials:

  • Indole-3-carbaldehyde

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl alcohol

Procedure:

  • In a round-bottom flask, combine indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL).

  • Stir the mixture vigorously and reflux at 90°C for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the indole-3-carbaldehyde is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from ethyl alcohol to obtain pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: Dissolve a small sample of the compound in CDCl₃ and acquire the proton NMR spectrum.

  • Characteristic Peaks (δ, ppm): 10.01 (s, 1H, CHO), 8.38–8.28 (m, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 7.39–7.30 (m, 6H, Ar-H), 7.22–7.16 (m, 2H, Ar-H), 5.37 (s, 2H, CH₂).[3]

¹³C NMR Spectroscopy:

  • Instrument: 101 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: Dissolve a sample in CDCl₃ and acquire the carbon-13 NMR spectrum.

  • Characteristic Peaks (δ, ppm): 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95.[3]

Infrared (IR) Spectroscopy:

  • Technique: KBr Pellet or Wafer

  • Procedure: Mix a small amount of the dry sample with powdered KBr and press into a pellet. Acquire the IR spectrum.

  • Characteristic Peaks (cm⁻¹): 3649, 1707 (C=O stretch), 1652, 1529, 1441, 1385, 1355, 1220, 1164, 1027, 764, 724, 696.[5]

Biological Significance and Signaling Pathways

This compound serves as a versatile reactant in the synthesis of various biologically active molecules.[6] Notably, it is a precursor for the preparation of inhibitors targeting the C-terminal domain of RNA polymerase II and inhibitors of the Bcl-2 family of proteins, both of which are critical targets in cancer therapy.[6]

Inhibition of RNA Polymerase II Signaling

The inhibition of RNA polymerase II, a crucial enzyme for gene transcription, can lead to the suppression of cancer cell growth and proliferation. The general workflow for synthesizing an inhibitor from this compound is depicted below.

RNA_Polymerase_II_Inhibition_Workflow A 1-benzyl-1H-indole- 3-carbaldehyde B Chemical Modification A->B C RNA Polymerase II Inhibitor B->C D Inhibition of Transcription C->D E Apoptosis D->E

Synthesis and Action of an RNA Polymerase II Inhibitor.
Inhibition of the Bcl-2 Family Pathway

The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death). Anti-apoptotic Bcl-2 proteins prevent apoptosis by binding to and inhibiting pro-apoptotic proteins like Bax and Bak. Indole-based inhibitors can disrupt this interaction, leading to cancer cell death.

Bcl2_Inhibition_Pathway cluster_0 Normal Cell Survival cluster_1 Action of Indole-based Inhibitor Bcl2 Bcl-2 (Anti-apoptotic) BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Inhibitor This compound -derived Inhibitor Inhibitor->Bcl2 Binds and Inhibits BaxBak_active Active Bax/Bak Apoptosis Apoptosis BaxBak_active->Apoptosis

Mechanism of Bcl-2 Inhibition by an Indole Derivative.

This guide provides foundational knowledge for the application of this compound in scientific research and drug discovery. The provided protocols and pathway diagrams offer a practical starting point for further investigation into the therapeutic potential of this versatile compound and its derivatives.

References

A Comprehensive Spectroscopic Analysis of 1-benzyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-benzyl-1H-indole-3-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and indole alkaloids.[1] Its structural features, particularly the reactive aldehyde group, make it a valuable precursor for a range of chemical transformations, including C-C and C-N coupling reactions.[1] This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition. This information is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for compound characterization and quality control.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quantitative reference for its structural identification.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.01s1HCHO
8.38 – 8.28m1HAr-H
7.72s1HAr-H (indole C2-H)
7.39 – 7.30m6HAr-H
7.22 – 7.16m2HAr-H
5.37s2HCH₂
Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
184.62C=O (Aldehyde)
138.43Aromatic C
137.48Aromatic C
135.30Aromatic C
129.14Aromatic CH
128.41Aromatic CH
127.23Aromatic CH
125.53Aromatic C
124.17Aromatic CH
123.09Aromatic CH
122.19Aromatic CH
118.53Aromatic C
110.35Aromatic CH
50.95CH₂
Solvent: CDCl₃, Frequency: 101 MHz[2]

Table 3: Mass Spectrometry Data

TechniqueIonObserved m/z
ESI-MS[M+H]⁺236.0
Calculated[M]235.28
High-Resolution MS (ESI)[M+H]⁺236.10700 (Predicted)
High-Resolution MS (ESI)[M+Na]⁺258.08894 (Predicted)
M: Molecular Ion (C₁₆H₁₃NO)[2][3][4]

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~1707C=O Stretch (Aldehyde)
~1652C=C Stretch (Aromatic)
~745-875C-H Bending (Monosubstituted Phenyl)
Note: IR data is based on characteristic peaks for similar structures, as a detailed peak list for the title compound is not consistently available. The C=O stretch is a key diagnostic peak.[5][6]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or 600 MHz for proton and 101 MHz or 151 MHz for carbon, respectively.[2][7]

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][7]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Data Acquisition: The spectra are acquired at room temperature (approximately 25 °C).[2][7]

  • Data Reporting: Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are expressed in Hertz (Hz).[2][7]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry is a common technique for determining the molecular weight of the compound.

  • Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer, often coupled with High-Performance Liquid Chromatography (HPLC), is used for analysis.[7]

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source.

  • Ionization: The sample is ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

  • Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight of the compound.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) wafer. This involves grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.[8]

  • Data Acquisition: The KBr disk is placed in the sample holder of an FTIR spectrophotometer, and the spectrum is recorded.

  • Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of the functional groups in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Sample Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Sample Prep MS Mass Spectrometry (ESI, HRMS) Sample->MS Sample Prep IR IR Spectroscopy (FTIR) Sample->IR Sample Prep Proc_NMR NMR Data Processing NMR->Proc_NMR Proc_MS MS Data Processing MS->Proc_MS Proc_IR IR Data Processing IR->Proc_IR Elucidation Structural Elucidation Proc_NMR->Elucidation Data Interpretation Proc_MS->Elucidation Data Interpretation Proc_IR->Elucidation Data Interpretation

Caption: General workflow for spectroscopic data acquisition and analysis.

References

A Technical Guide to the Biological Activities of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1-benzyl-1H-indole-3-carbaldehyde derivatives. The indole scaffold is a prominent feature in many biologically active compounds, and the addition of a benzyl group at the N-1 position and a carbaldehyde at the C-3 position creates a versatile platform for the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their efficacy has been evaluated against a range of human cancer cell lines, with several compounds exhibiting potent cytotoxic effects. The primary mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
12a 2-chloro-3-(1-benzylindol-3-yl)quinoxalineOvarian Cancer Xenograft100% tumor growth suppression[1][2]
1-benzyl-I3C 1-benzyl-indole-3-carbinolMCF-7 (Breast)0.05[3]
1-benzyl-I3C MDA-MB-231 (Breast)~0.2[3]
5b N-benzyl indole-derived hydrazone (phenyl substituted)MDA-MB-231 (Breast)17.2 ± 0.4[4]
5o N-benzyl indole-derived hydrazone (2-chlorophenyl substituted)MDA-MB-231 (Breast)19.6 ± 0.5
5f N-benzyl indole-derived hydrazone (4-bromophenyl substituted)MDA-MB-231 (Breast)21.8 ± 0.2
5d N-benzyl indole-derived hydrazone (4-(trifluoromethyl)benzyl substituted)MDA-MB-231 (Breast)22.6 ± 0.8
5j N-benzyl indole-derived hydrazone (3-chlorophenyl substituted)MDA-MB-231 (Breast)22.6 ± 0.1
5v N-benzyl indole-derived hydrazone (2-methylphenyl substituted)MDA-MB-231 (Breast)23.1 ± 0.6
5p N-benzyl indole-derived hydrazone (2-(trifluoromethyl)benzyl substituted)MDA-MB-231 (Breast)24.6 ± 0.1
5a N-benzyl indole-derived hydrazone (4-methoxyphenyl substituted)MDA-MB-231 (Breast)25.6 ± 0.4
5m N-benzyl indole-derived hydrazone (2-bromophenyl substituted)MDA-MB-231 (Breast)26.4 ± 0.2
5h N-benzyl indole-derived hydrazone (4-(trifluoromethyl)phenyl substituted)MDA-MB-231 (Breast)30.8 ± 0.4
5f 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[5]
5f 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[5]
5d p-fluorophenyl substituted sulfonohydrazideMDA-MB-468 (Breast)15[5]
5j benzyl substituted sulfonohydrazideMDA-MB-468 (Breast)50.63[5]
5h naphthyl substituted sulfonohydrazideMDA-MB-468 (Breast)53.38[5]
7c 4-arylthiazole-bearing 1-benzyl-5-bromoindolin-2-oneMCF-7 (Breast)7.17 ± 0.94[6]
7d 4-arylthiazole-bearing 1-benzyl-5-bromoindolin-2-oneMCF-7 (Breast)2.93 ± 0.47[6]
7a N-benzyl-5-bromoindolin-2-oneMCF-7 (Breast)19.53 ± 1.05[6]
12d N-benzyl-5-bromoindolin-2-oneMCF-7 (Breast)13.92 ± 1.21[6]

Antimicrobial Activity

Certain this compound derivatives have also been investigated for their antimicrobial properties, showing activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
11a, b 3-(1-substituted indol-3-yl)quinoxalin-2(1H)onesP. aeruginosa, B. cereus, S. aureusActive at 0.22-0.88 µg/mm²[1][2]
15a, b 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalinesP. aeruginosa, B. cereus, S. aureusActive at 0.22-0.88 µg/mm²[1][2]
12a, b 2-chloro-3-(1-substituted indol-3-yl)quinoxalinesC. albicansMost active of tested compounds[1][2]
N-benzyl-1H-indole-3-carboxamide N-benzyl-1H-indole-3-carboxamideE. coli, B. subtilis, K. pneumonia, S. aureus, P. aeruginosa, C. albicans, A. nigerNo zone of inhibition at 3 mg/mL[7]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of the core scaffold, this compound, is the N-benzylation of indole-3-carbaldehyde.[3][4]

Materials:

  • Indole-3-carbaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Methanol (MeOH)

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • A mixture of indole-3-carbaldehyde, benzyl bromide, and anhydrous K₂CO₃ is prepared in DMF or MeOH.

  • The mixture is stirred vigorously and refluxed for several hours (typically 6 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then recrystallized from ethanol to yield pure this compound.[4]

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity - Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control)

  • Solvent (negative control)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculate the agar plates with the test microorganism by spreading a standardized inoculum over the entire surface of the agar.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Add a specific volume of the test compound solution, the positive control, and the negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing novel anticancer agents from this compound derivatives typically follows a multi-step workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Studies synthesis Synthesis of This compound and its derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity Test Compounds antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) synthesis->antimicrobial cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle Active Compounds apoptosis Apoptosis Assays cell_cycle->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway xenograft Xenograft Models pathway->xenograft Lead Compounds

Anticancer drug discovery workflow.
Putative Signaling Pathway: PI3K/Akt/mTOR

While specific studies on this compound derivatives are limited, the broader class of indole derivatives has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. It is hypothesized that these compounds may exert their anticancer effects through the inhibition of this pathway.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival Akt->CellSurvival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth IndoleDerivative 1-Benzyl-1H-indole- 3-carbaldehyde Derivative IndoleDerivative->PI3K inhibits? IndoleDerivative->Akt inhibits?

Hypothesized PI3K/Akt/mTOR inhibition.

This guide provides a foundational understanding of the biological activities of this compound derivatives. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in greater detail. The versatility of this chemical scaffold suggests that a wide range of potent and selective therapeutic agents can be developed through continued investigation.

References

Technical Guide: Safety and Hazards of 1-benzyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier and follow all institutional and regulatory safety protocols.

Executive Summary

This technical guide provides an in-depth overview of the known safety and hazard information for 1-benzyl-1H-indole-3-carbaldehyde (CAS No. 10511-51-0). While specific experimental toxicological data for this compound is limited in publicly available literature, this guide synthesizes the available GHS hazard classifications and provides context through related compounds and standardized testing protocols. The primary hazards identified are acute oral toxicity and the potential for skin sensitization.[1][2] This document is designed to inform safe handling practices and to guide the design of appropriate safety assessments for researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and spill response procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.28 g/mol [1]
CAS Number 10511-51-0[2]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 106.0 - 110.0 °C
Boiling Point Not available
Flash Point Not applicable[2]
Solubility Not available
Storage Temperature -20°C[2]

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified with the following hazards.[1][2]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Sensitization1H317: May cause an allergic skin reactionGHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning

Note: H315 and H319 classifications are also reported by some suppliers.

Hazard Statements:

  • H302: Harmful if swallowed. [1][2]

  • H317: May cause an allergic skin reaction. [1][2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 3.

Table 3: Precautionary Statements

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P272Contaminated work clothing should not be allowed out of the workplace.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P330Rinse mouth.[1]
P333+P313If skin irritation or rash occurs: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P501Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

In the absence of specific data, a read-across approach using data from structurally related compounds can provide an initial assessment of potential toxicity. However, this approach has limitations and should be used with caution.

Experimental Protocols for Safety Assessment

For a comprehensive safety evaluation of this compound, a series of standardized experimental protocols would be employed. The following sections outline the methodologies for key toxicological endpoints.

Acute Oral Toxicity

The acute oral toxicity would be assessed following OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[4][5][6][7][8]

Methodology (based on OECD TG 423):

  • Animal Model: Typically, young adult female rats are used.

  • Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg. The substance is administered orally by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

DOT Diagram: OECD TG 423 Workflow

OECD_TG_423 start Start: Select Starting Dose (e.g., 300 mg/kg) dose_3_animals Dose 3 Animals start->dose_3_animals observe_48h Observe for 48 hours dose_3_animals->observe_48h two_or_three_deaths 2 or 3 Animals Die? observe_48h->two_or_three_deaths one_death 1 Animal Dies? two_or_three_deaths->one_death No stop_classify Stop and Classify two_or_three_deaths->stop_classify Yes no_deaths 0 Animals Die? one_death->no_deaths No dose_3_more_lower Dose 3 More Animals at a Lower Dose one_death->dose_3_more_lower Yes no_deaths->stop_classify No (and no higher dose needed) dose_3_more_higher Dose 3 More Animals at a Higher Dose no_deaths->dose_3_more_higher Yes dose_3_more_lower->observe_48h dose_3_more_higher->observe_48h

Caption: Workflow for the OECD Guideline 423 Acute Toxic Class Method.

Skin Sensitization

The potential for this compound to cause skin sensitization would be evaluated using a tiered approach involving in silico, in chemico, and in vitro methods as outlined in OECD Guideline 497.[9] These New Approach Methodologies (NAMs) are designed to replace traditional animal testing.

Methodology (Defined Approach):

  • Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C): This in chemico method assesses the reactivity of the test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.

  • KeratinoSens™ Assay (OECD TG 442D): This in vitro assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.

  • human Cell Line Activation Test (h-CLAT) (OECD TG 442E): This in vitro test measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) following exposure to the test chemical.

DOT Diagram: Skin Sensitization Adverse Outcome Pathway (AOP)

Skin_Sensitization_AOP mie Molecular Initiating Event: Covalent Binding to Skin Proteins ke2 Key Event 2: Keratinocyte Activation mie->ke2 DPRA assesses ke3 Key Event 3: Dendritic Cell Activation ke2->ke3 KeratinoSens™ assesses ao Adverse Outcome: Allergic Contact Dermatitis ke3->ao h-CLAT assesses

Caption: Simplified Adverse Outcome Pathway for Skin Sensitization.

Reactivity and Stability

  • Reactivity: As an aromatic aldehyde, this compound is expected to undergo reactions typical of this functional group, such as oxidation to a carboxylic acid and condensation reactions. The indole ring itself can be susceptible to oxidation.

  • Chemical Stability: The compound should be stored in a cool, dark place, away from incompatible materials. It may be sensitive to light and air.

  • Incompatible Materials: Strong oxidizing agents and strong reducing agents.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.

Handling and Storage

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A storage temperature of -20°C is recommended.[2]

First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If skin irritation or a rash occurs, get medical advice/attention.

  • If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.

  • If Inhaled: Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.

Spill and Disposal Procedures

  • Spill Response: In case of a spill, wear appropriate PPE. Avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound presents moderate acute oral toxicity and is a potential skin sensitizer. Due to the limited availability of specific toxicological data, a cautious approach to handling is warranted. Researchers and drug development professionals should implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. For new applications or large-scale use, it is highly recommended that the toxicological profile of this compound be more thoroughly investigated using standardized methodologies as outlined in this guide.

References

GHS Classification of 1-benzyl-1H-indole-3-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for 1-benzyl-1H-indole-3-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

GHS Hazard Classification Summary

This compound is classified under two primary hazard classes according to GHS guidelines: Acute Toxicity (Oral) and Skin Sensitization.[1][2][3] The classification details are summarized in the table below.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin SensitizationCategory 1GHS07 (Exclamation Mark)WarningH317: May cause an allergic skin reaction

Precautionary Statements

A comprehensive set of precautionary statements has been assigned to this compound to ensure safe handling and use.[1][3]

CodePrecautionary Statement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P272Contaminated work clothing should not be allowed out of the workplace.
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response
P301 + P317IF SWALLOWED: Get medical help.
P302 + P352IF ON SKIN: Wash with plenty of water.[4]
P321Specific treatment (see supplemental first aid instruction on this label).
P330Rinse mouth.
P333 + P317If skin irritation or rash occurs: Get medical help.
P362 + P364Take off contaminated clothing and wash it before reuse.[4]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for GHS Classification

While specific experimental data for this compound is not publicly available, the GHS classifications are determined based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the assigned hazard classes.

Acute Oral Toxicity (OECD Guideline 423)

The classification of "Acute Toxicity (Oral) - Category 4" is typically determined using a method like the Acute Toxic Class Method outlined in OECD Guideline 423.[2][5][6][7][8] This method is a stepwise procedure using a small number of animals to classify a substance into one of five toxicity categories based on its LD50 (the dose lethal to 50% of the test population).[1][9][10][11][12][13]

Methodology Overview:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[11]

  • Dosing: A single dose of the substance is administered orally via gavage. The procedure starts with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Stepwise Procedure:

    • Initially, a small group of animals (e.g., three) is dosed at a specific level.

    • If mortality is observed in two or three of the animals, the test is stopped, and the substance is classified in a higher toxicity category.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no mortality occurs, the test is repeated with three more animals at the next highest dose level.

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Classification: The substance is classified into a GHS category based on the dose level at which mortality is observed. For Category 4, the LD50 is estimated to be between 300 and 2000 mg/kg.[9]

Skin Sensitization (OECD Guideline 429)

The "Skin Sensitization - Category 1" classification indicates that the substance is a skin sensitizer.[1] The Local Lymph Node Assay (LLNA), described in OECD Guideline 429, is a common method for this determination.[14][15][16][17][18]

Methodology Overview:

  • Test Animals: Mice are the species of choice for the LLNA.[14]

  • Principle: The LLNA is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the potency of the allergen.[14][15][17]

  • Procedure:

    • A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle only), and a positive control.[15]

    • The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

    • On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously to measure cell proliferation in the draining auricular lymph nodes.

    • The animals are euthanized, and the lymph nodes are excised.

  • Data Analysis: The degree of lymphocyte proliferation is measured, and a Stimulation Index (SI) is calculated for each treatment group relative to the vehicle control group.

  • Classification: A substance is classified as a skin sensitizer if a Stimulation Index of 3 or greater is observed at any concentration.[14]

GHS Classification Workflow Visualization

The following diagram illustrates the general workflow for classifying a chemical according to GHS for acute oral toxicity and skin sensitization.

GHS_Classification_Workflow cluster_Oral_Toxicity Acute Oral Toxicity Assessment (OECD 423) cluster_Skin_Sensitization Skin Sensitization Assessment (OECD 429) cluster_Classification GHS Classification for this compound Tox_Start Administer single oral dose to animals at fixed levels Tox_Obs Observe for mortality (up to 14 days) Tox_Start->Tox_Obs Tox_Eval Evaluate LD50 range based on mortality Tox_Obs->Tox_Eval Tox_Cat4 Category 4 (300 < LD50 <= 2000 mg/kg) Tox_Eval->Tox_Cat4 Harmful if swallowed Tox_Other Other Categories (Higher or Lower Toxicity) Tox_Eval->Tox_Other H302 Hazard Statement: H302 Tox_Cat4->H302 Sens_Start Apply test substance to mouse ear for 3 days Sens_LLNA Measure lymphocyte proliferation in draining lymph nodes (LLNA) Sens_Start->Sens_LLNA Sens_Eval Calculate Stimulation Index (SI) Sens_LLNA->Sens_Eval Sens_Cat1 Category 1 (SI >= 3) Sens_Eval->Sens_Cat1 May cause an allergic skin reaction Sens_NotClass Not Classified as a Sensitizer Sens_Eval->Sens_NotClass H317 Hazard Statement: H317 Sens_Cat1->H317 Chemical This compound Chemical->H302 Chemical->H317 Pictogram Pictogram: Exclamation Mark H302->Pictogram H317->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord

GHS Classification Workflow

References

Methodological & Application

Synthesis of 1-benzyl-1H-indole-3-carbaldehyde from Indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde, a valuable intermediate in drug discovery and organic synthesis, starting from indole. Two primary synthetic routes are presented, offering flexibility based on available reagents and equipment.

Introduction

This compound is a key building block for the synthesis of a variety of biologically active compounds. The introduction of the benzyl group at the N-1 position and the carbaldehyde at the C-3 position of the indole scaffold allows for diverse further functionalization. This document outlines two reliable methods for its preparation from commercially available indole.

Route 1 involves a two-step process: the initial N-benzylation of indole to yield 1-benzylindole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C-3 position.

Route 2 presents an alternative two-step approach where indole is first formylated to indole-3-carbaldehyde, which is then N-benzylated to afford the final product.

Route 1: N-Benzylation of Indole followed by C-3 Formylation

This route is advantageous when a supply of 1-benzylindole is desired for other applications as well. The N-benzylation is a robust reaction, and the subsequent formylation is highly regioselective for the C-3 position in N-substituted indoles.

Step 1: Synthesis of 1-benzylindole

The N-benzylation of indole can be effectively achieved using several base-solvent combinations. Two common and reliable protocols are provided below.

Protocol 1A: Using Sodium Hydride in DMF

This method utilizes a strong base, sodium hydride, in an anhydrous polar aprotic solvent.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equiv).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole (concentration typically 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-benzylindole.[1]

Protocol 1B: Using Potassium Hydroxide in DMSO

This protocol offers a less hazardous alternative to sodium hydride.

Experimental Protocol:

  • Charge a round-bottom flask with dimethyl sulfoxide (DMSO) and powdered potassium hydroxide (4.0 equiv).[2]

  • Stir the mixture at room temperature for 5 minutes.

  • Add indole (1.0 equiv) and continue stirring for 45 minutes.[2]

  • Add benzyl bromide (2.0 equiv) to the mixture. An exothermic reaction may be observed, which can be moderated with an ice-water bath.[2]

  • After stirring for an additional 45 minutes, dilute the mixture with water.[2]

  • Extract the product with diethyl ether (3 x).

  • Wash the combined ether layers with water (3 x) and dry over calcium chloride.[2]

  • Remove the solvent under reduced pressure.

  • Distill the residue under vacuum to obtain pure 1-benzylindole.[2]

Quantitative Data for Synthesis of 1-benzylindole

ParameterProtocol 1A (NaH/DMF)[1]Protocol 1B (KOH/DMSO)[2]
Indole 1.0 equiv1.0 equiv
Base NaH (60% dispersion)KOH
Base (equiv) 1.24.0
Benzylation Agent Benzyl bromideBenzyl bromide
Agent (equiv) 1.12.0
Solvent Anhydrous DMFDMSO
Temperature 0 °C to RTRT
Time ~2 hours~1.5 hours
Yield 91%85-89%

Characterization Data for 1-benzylindole

PropertyValue
Molecular Formula C₁₅H₁₃N
Molecular Weight 207.27 g/mol [3]
Appearance White solid
Melting Point 42-43 °C[2]
Boiling Point 133-138 °C (0.3 mm)[2]
Step 2: Vilsmeier-Haack Formylation of 1-benzylindole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like 1-benzylindole.[4][5][6][7]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv).

  • Cool the flask in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv) to the cooled DMF with stirring over 30 minutes. The mixture may turn pinkish, indicating the formation of the Vilsmeier reagent.

  • Prepare a solution of 1-benzylindole (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the 1-benzylindole solution dropwise to the Vilsmeier reagent while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and basify with a 30% aqueous sodium hydroxide solution until the pH is >10.

  • Heat the resulting suspension to boiling and then allow it to cool to room temperature.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and air-dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data for Vilsmeier-Haack Formylation

ParameterValue
1-benzylindole 1.0 equiv
Formylating Reagent Vilsmeier Reagent (POCl₃/DMF)
POCl₃ (equiv) 1.2
DMF (equiv) 3.0 (as reagent) + solvent
Temperature 0 °C to 40-60 °C
Time 2-4 hours
Yield Typically high for N-substituted indoles

Route 2: C-3 Formylation of Indole followed by N-Benzylation

This route is preferable if indole-3-carbaldehyde is readily available. The N-benzylation of indole-3-carbaldehyde is a straightforward reaction.

Step 1: Synthesis of Indole-3-carbaldehyde

The formylation of indole at the C-3 position is commonly achieved via the Vilsmeier-Haack reaction.

A detailed protocol for the Vilsmeier-Haack formylation of indole can be found in numerous organic synthesis resources and is analogous to the procedure described in Route 1, Step 2, using indole as the starting material.

Step 2: N-Benzylation of Indole-3-carbaldehyde

Experimental Protocol:

  • In a round-bottom flask, combine indole-3-carbaldehyde (1.0 equiv, 10 mmol), benzyl bromide (1.085 equiv, 10.85 mmol), and anhydrous potassium carbonate (K₂CO₃) (1.4 g) in N,N-dimethylformamide (DMF) (10 mL).[8]

  • Stir the mixture vigorously and reflux for 6 hours.[8]

  • Monitor the disappearance of indole-3-carbaldehyde by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[8]

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from ethyl alcohol to afford pure this compound.[8]

Quantitative Data for N-Benzylation of Indole-3-carbaldehyde

ParameterValue[8]
Indole-3-carbaldehyde 1.0 equiv
Base Anhydrous K₂CO₃
Benzylation Agent Benzyl bromide
Agent (equiv) 1.085
Solvent DMF
Temperature Reflux
Time 6 hours
Yield 91%

Characterization of this compound

Physical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₆H₁₃NO[9]
Molecular Weight 235.29 g/mol [9]
Appearance White to light yellow powder/crystal[9]
Purity >98.0% (HPLC)[9]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H)[10]
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95[10]

Visualization of Synthetic Pathways and Workflows

Reaction Pathways

Reaction_Pathways cluster_route1 Route 1 cluster_route2 Route 2 indole1 Indole benzylindole 1-benzylindole indole1->benzylindole Step 1: N-Benzylation (BnBr, Base) product1 This compound benzylindole->product1 Step 2: Vilsmeier-Haack (POCl₃, DMF) indole2 Indole indole3carb Indole-3-carbaldehyde indole2->indole3carb Step 1: Vilsmeier-Haack (POCl₃, DMF) product2 This compound indole3carb->product2 Step 2: N-Benzylation (BnBr, Base)

Caption: Synthetic routes to this compound.

Experimental Workflow: Route 1, Step 1 (N-Benzylation with NaH/DMF)

Workflow_N_Benzylation start Start dissolve Dissolve Indole in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_nah Add NaH portion-wise cool->add_nah stir1 Stir at 0 °C (30 min) then RT (30 min) add_nah->stir1 add_bnbr Add Benzyl Bromide stir1->add_bnbr monitor Monitor by TLC add_bnbr->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end 1-benzylindole purify->end

Caption: Workflow for N-benzylation of indole.

Experimental Workflow: Route 2, Step 2 (N-Benzylation of Indole-3-carbaldehyde)

Workflow_N_Benzylation_I3C start Start combine Combine Indole-3-carbaldehyde, Benzyl Bromide, K₂CO₃ in DMF start->combine reflux Reflux for 6 hours combine->reflux monitor Monitor by TLC reflux->monitor cool_precipitate Cool and Pour into Ice Water monitor->cool_precipitate filter Filter Precipitate cool_precipitate->filter wash_dry Wash with Water and Dry filter->wash_dry recrystallize Recrystallize from Ethanol wash_dry->recrystallize end This compound recrystallize->end

Caption: Workflow for N-benzylation of indole-3-carbaldehyde.

References

Vilsmeier-Haack Formylation of 1-Benzylindole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction offers a powerful and efficient method for the formylation of electron-rich heterocyclic compounds like 1-benzylindole. This reaction is a cornerstone in synthetic organic chemistry for introducing a formyl group, a versatile handle for further molecular elaboration, particularly in the synthesis of pharmaceutically active compounds.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This electrophilic species readily reacts with the electron-rich C3 position of the indole nucleus, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired 1-benzylindole-3-carboxaldehyde.[1][3] The reaction is valued for its generally high yields and mild conditions.[2]

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack formylation is influenced by factors such as the substrate's electronic properties, reaction temperature, and time. Below is a summary of quantitative data from various formylation reactions on indole derivatives, providing a comparative overview of reaction conditions and yields.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)
1-Benzyl-1,2,3,4-tetrahydrocarbazolePOCl₃, DMF0Not SpecifiedVery Good
IndolePOCl₃, DMF0 to 351Not Specified
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85Not SpecifiedHigh
3H-Indole derivativePOCl₃, DMF756Excellent

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzylindole

This protocol provides a detailed methodology for the synthesis of 1-benzylindole-3-carboxaldehyde.

Materials:

  • 1-Benzylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a thicker, sometimes crystalline suspension.

Step 2: Formylation of 1-Benzylindole

  • Dissolve 1-benzylindole (1 equivalent) in anhydrous DCM.

  • Add the solution of 1-benzylindole to the pre-formed Vilsmeier reagent at 0 °C dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel to afford the pure 1-benzylindole-3-carboxaldehyde.

Visualizing the Workflow

The logical flow of the Vilsmeier-Haack formylation of 1-benzylindole can be visualized as a three-stage process: formation of the electrophile, its reaction with the nucleophilic indole, and the final hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Workflow Vilsmeier-Haack Formylation of 1-Benzylindole Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Product Formation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Benzylindole 1-Benzylindole Benzylindole->Iminium_Salt Electrophilic Attack Product 1-Benzylindole-3-carboxaldehyde Iminium_Salt->Product Hydrolyzes Hydrolysis Aqueous Work-up (Hydrolysis)

Caption: Workflow of the Vilsmeier-Haack formylation.

References

Application Note: Protocol for N-benzylation of Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-carbaldehyde is a crucial intermediate in the synthesis of various biologically active compounds. The N-benzylation of this scaffold is a significant chemical transformation, as the introduction of a benzyl group at the indole nitrogen can enhance the pharmacological properties of the resulting molecule.[1] This document provides detailed protocols for the N-benzylation of indole-3-carbaldehyde, summarizing reaction conditions and offering guidance on troubleshooting and product characterization.

Reaction Scheme

The N-benzylation of indole-3-carbaldehyde involves the deprotonation of the indole nitrogen followed by a nucleophilic substitution reaction with a benzyl halide.

reaction_scheme cluster_reactants Reactants cluster_products Products indole Indole-3-carbaldehyde product 1-Benzyl-1H-indole-3-carbaldehyde indole->product 1. Base 2. Benzyl Bromide base Base (e.g., NaH, K₂CO₃) benzyl_halide Benzyl Bromide byproduct Salt Byproduct (e.g., NaBr, KBr)

Caption: General reaction for the N-benzylation of indole-3-carbaldehyde.

Experimental Protocols

Two common and effective methods for the N-benzylation of indole-3-carbaldehyde are presented below. Method A utilizes sodium hydride (NaH), a strong base, while Method B employs potassium carbonate (K₂CO₃), a milder base.

Method A: Using Sodium Hydride (NaH)

This protocol is suitable for achieving high yields and is a widely used method for indole N-alkylation.[2][3]

Materials and Reagents:

  • Indole-3-carbaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum and backfill with an inert atmosphere (nitrogen or argon).

  • Dissolution: Add indole-3-carbaldehyde (1.0 equiv) to the flask, followed by anhydrous DMF to dissolve it (concentration typically 0.2 M).[4]

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution.[2]

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolate anion.[2]

  • Alkylation: Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12 hours or until completion, monitoring the progress by TLC (e.g., using a hexane/ethyl acetate solvent system).[4]

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate to yield the pure product.[2][4]

Method B: Using Potassium Carbonate (K₂CO₃)

This method is a milder alternative, avoiding the use of highly reactive sodium hydride.[1]

Materials and Reagents:

  • Indole-3-carbaldehyde (10 mmol)

  • Benzyl bromide (10.85 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (1.4 g)

  • Dimethylformamide (DMF) (10 mL)

  • Ethanol (for recrystallization)

  • Ice-cold water

  • Standard filtration apparatus

Procedure:

  • Setup: In a round-bottom flask, combine indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL).[1]

  • Reaction: Stir the mixture vigorously and heat it to 90°C (reflux) for 6 hours.[1] Monitor the reaction's completion via TLC.

  • Workup:

    • After the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.[1]

    • A solid precipitate of the product will form.

  • Purification:

    • Filter the solid precipitates, wash thoroughly with water, and dry.

    • Recrystallize the dried solid from ethanol to afford the pure this compound.[1]

Data Presentation

The following table summarizes various reported conditions for the N-benzylation of indole derivatives, providing a comparative overview.

SubstrateBase (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
Indole-3-carbaldehydeK₂CO₃DMF90691[1]
3-AcetylindoleNaH (1.1)THFRT12~82[4]
2,3-DimethylindoleNaH (1.2)DMF800.2591[3]
IndoleNaH (1.2)DMFRT--[2]

Product Characterization Data (this compound):

  • Appearance: White solid[4]

  • Melting Point: 107–108 °C[4]

  • ¹H NMR (400 MHz, CDCl₃): δ 9.99 (s, 1H, CHO), 8.33 (m, 1H), 7.72 (s, 1H), 7.30-7.40 (m, 6H), 7.16-7.22 (m, 2H), 5.35 (s, 2H, CH₂).[4][5]

  • ¹³C NMR (101 MHz, CDCl₃): δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95.[5]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete deprotonation (base not strong enough).2. Presence of moisture quenching the base/anion.3. Poor quality of reagents.1. Ensure a sufficiently strong base like NaH is used for complete deprotonation.2. Use anhydrous solvents and flame-dried glassware.3. Verify the quality and activity of the base and benzylating agent.[2]
C-3 Benzylation Side Product The C-3 position of the indole ring is also nucleophilic. Incomplete deprotonation can lead to reaction at this site.1. Ensure complete deprotonation by using an adequate amount of a strong base.2. Use polar, aprotic solvents like DMF or DMSO, which can favor N-alkylation.[2]
Purification Difficulties The product, starting material, and C-3 isomer can have similar polarities.1. Column Chromatography: Use a shallow gradient elution system (e.g., hexane/ethyl acetate) for better separation.2. Crystallization: If the product is a solid, recrystallization is a highly effective purification method.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for N-benzylation using sodium hydride (Method A).

experimental_workflow start Start: Assemble Flame-Dried Glassware under Inert Atmosphere dissolve Dissolve Indole-3-carbaldehyde in Anhydrous DMF start->dissolve cool Cool Reaction Mixture to 0°C dissolve->cool add_nah Add Sodium Hydride (NaH) Portion-wise cool->add_nah stir_rt Stir at 0°C, then Warm to RT (Formation of Indolate Anion) add_nah->stir_rt add_bnbr Add Benzyl Bromide (BnBr) Dropwise stir_rt->add_bnbr react Stir at Room Temperature (Monitor by TLC) add_bnbr->react quench Quench Reaction with Aqueous NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash Organic Layer with Water & Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Filter and Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify Crude Product via Silica Gel Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, MP) purify->characterize end End: Obtain Pure This compound characterize->end

Caption: Workflow for N-benzylation of indole-3-carbaldehyde using NaH.

References

Application Notes and Protocols for the Preparation of 1-benzyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde and its derivatives. This class of compounds serves as a crucial intermediate in the development of various pharmaceutical agents and biologically active molecules. The protocols outlined below describe two primary synthetic strategies: the N-alkylation of indole-3-carbaldehyde and the Vilsmeier-Haack formylation of 1-benzylindole.

Introduction

Indole-3-carbaldehyde derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities. The introduction of a benzyl group at the N-1 position of the indole ring can modulate the pharmacological properties of the resulting compounds. The two synthetic routes presented here offer versatile and efficient methods for accessing these valuable building blocks.

Synthetic Strategies

There are two principal and effective methods for the synthesis of this compound:

  • N-Alkylation of Indole-3-carbaldehyde: This approach involves the direct benzylation of the commercially available indole-3-carbaldehyde. It is a straightforward method that is often high-yielding.

  • Vilsmeier-Haack Formylation of 1-Benzylindole: This classic formylation reaction introduces a formyl group at the C-3 position of the indole ring. This method requires the prior synthesis of 1-benzylindole.

The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction.

Quantitative Data Summary

The following tables summarize quantitative data for the key reaction steps in the preparation of this compound and its precursors.

Table 1: N-Alkylation of Indole-3-carbaldehyde

Starting MaterialReagentsSolventTemperatureTime (h)Yield (%)
Indole-3-carbaldehydeBenzyl bromide, Anhydrous K₂CO₃DMFReflux691[1]
1H-3-acetylindoleBenzyl bromide, NaH (60% in mineral oil)THFRoom Temp.12-

Table 2: Vilsmeier-Haack Formylation of Indoles

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF-0 to 85696
2-MethylindolePOCl₃, DMF-98-100371 (1-formyl-3-methylindole)
4-MethylindolePOCl₃, DMF-0 to 85890
5-MethylindolePOCl₃, DMF-0 to 85--

Table 3: Synthesis of 1-Benzylindole (Precursor for Vilsmeier-Haack Route)

Starting MaterialReagentsSolventTemperatureTimeYield (%)
IndoleBenzyl bromide, KOHDMSORoom Temp.1.5 h85-89[2]

Experimental Protocols

Protocol 1: N-Alkylation of Indole-3-carbaldehyde to Yield this compound

This protocol is based on the direct benzylation of indole-3-carbaldehyde.

Materials:

  • Indole-3-carbaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl alcohol

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure: [1]

  • To a round-bottom flask, add indole-3-carbaldehyde (10 mmol), anhydrous K₂CO₃ (1.4 g), and DMF (10 mL).

  • While stirring vigorously, add benzyl bromide (10.85 mmol).

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • A solid precipitate of this compound will form.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethyl alcohol to afford the purified product. The expected yield is approximately 91%.[1]

Protocol 2: Vilsmeier-Haack Formylation of 1-Benzylindole

This protocol involves two main steps: the synthesis of 1-benzylindole, followed by its formylation.

Step 2a: Synthesis of 1-Benzylindole [2]

Materials:

  • Indole

  • Potassium hydroxide (KOH) pellets

  • Dimethyl sulfoxide (DMSO)

  • Benzyl bromide

  • Diethyl ether

  • Calcium chloride (CaCl₂)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, add 200 mL of DMSO and 26.0 g of freshly crushed 86% potassium hydroxide pellets.

  • Stir the mixture at room temperature for 5 minutes.

  • Add 11.7 g of indole to the mixture and continue stirring for 45 minutes.

  • Add 34.2 g of benzyl bromide to the mixture. An ice-water bath can be used to moderate any exothermic reaction.

  • Stir for an additional 45 minutes.

  • Dilute the reaction mixture with 200 mL of water.

  • Extract the aqueous mixture with three 100-mL portions of diethyl ether.

  • Wash each ether layer with three 50-mL portions of water.

  • Combine the ether layers and dry over calcium chloride.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Distill the residue to remove excess benzyl bromide and then distill the product, yielding 17.5–18.4 g (85–89%) of 1-benzylindole.

Step 2b: Vilsmeier-Haack Formylation of 1-Benzylindole

This is a general procedure for the formylation of electron-rich aromatic compounds and can be adapted for 1-benzylindole.[3][4][5][6][7]

Materials:

  • 1-Benzylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-salt bath

  • Crushed ice

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

Procedure:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer and a dropping funnel, place freshly distilled DMF.

  • Cool the flask in an ice-salt bath.

  • Slowly add freshly distilled phosphorus oxychloride to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Prepare a solution of 1-benzylindole in DMF.

  • Add the 1-benzylindole solution dropwise to the Vilsmeier reagent, maintaining a low temperature.

  • After the addition is complete, allow the mixture to stir at a slightly elevated temperature (e.g., 35°C) for about an hour, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by carefully adding crushed ice to the reaction mixture.

  • Neutralize the resulting solution by the dropwise addition of an aqueous sodium hydroxide solution with efficient stirring.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and reaction pathways described in the protocols.

N_Alkylation_Workflow start Start reagents Indole-3-carbaldehyde, Benzyl bromide, K₂CO₃, DMF start->reagents Mix reflux Reflux for 6h reagents->reflux workup Pour into ice-water reflux->workup filtration Filter solid workup->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product 1-benzyl-1H-indole- 3-carbaldehyde recrystallization->product

Caption: Experimental workflow for the N-alkylation of indole-3-carbaldehyde.

Vilsmeier_Haack_Workflow cluster_step1 Step 1: Synthesis of 1-Benzylindole cluster_step2 Step 2: Vilsmeier-Haack Formylation start1 Indole, KOH, DMSO add_benzyl_bromide Add Benzyl Bromide start1->add_benzyl_bromide stir1 Stir at RT add_benzyl_bromide->stir1 workup1 Water, Ether Extraction stir1->workup1 purification1 Dry and Distill workup1->purification1 benzylindole 1-Benzylindole purification1->benzylindole vilsmeier_reagent POCl₃, DMF (0°C) add_benzylindole Add 1-Benzylindole vilsmeier_reagent->add_benzylindole stir2 Stir at 35°C add_benzylindole->stir2 workup2 Ice, NaOH(aq) stir2->workup2 filtration2 Filter Solid workup2->filtration2 product 1-benzyl-1H-indole- 3-carbaldehyde filtration2->product Reaction_Pathways indole3carbaldehyde Indole-3-carbaldehyde product This compound indole3carbaldehyde->product N-Alkylation (K₂CO₃, DMF, Reflux) c1 benzylbromide Benzyl Bromide benzylindole 1-Benzylindole indole Indole indole->benzylindole N-Benzylation (KOH, DMSO) c2 benzylindole->product Vilsmeier-Haack Formylation vilsmeier Vilsmeier Reagent (POCl₃, DMF) label_alkylation Pathway 1: N-Alkylation label_vilsmeier Pathway 2: Vilsmeier-Haack

References

Application Notes and Protocols for the Characterization of 1-benzyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 1-benzyl-1H-indole-3-carbaldehyde. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented, along with tabulated spectral data for easy reference.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Quantitative NMR Data

The following tables summarize the characteristic chemical shifts (δ) for this compound.

Table 1: ¹H NMR Data for this compound [1]

Chemical Shift (δ, ppm)MultiplicityAssignment
10.01s1H, Aldehyde proton (-CHO)
8.28 - 8.38m1H, Indole H-4
7.72s1H, Indole H-2
7.30 - 7.39m6H, Indole H-5, H-6, H-7 and Benzyl aromatic protons
7.16 - 7.22m2H, Benzyl aromatic protons
5.37s2H, Benzyl protons (-CH₂-)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound [1]

Chemical Shift (δ, ppm)Assignment
184.62Aldehyde Carbonyl (C=O)
138.43Indole C-3a
137.48Indole C-7a
135.30Benzyl Quaternary Carbon
129.14Benzyl Aromatic Carbons
128.41Benzyl Aromatic Carbons
127.23Benzyl Aromatic Carbons
125.53Indole C-3
124.17Indole C-6
123.09Indole C-4
122.19Indole C-5
118.53Indole C-2
110.35Indole C-7
50.95Benzyl Methylene Carbon (-CH₂)

Solvent: CDCl₃, Frequency: 101 MHz

Experimental Protocol for NMR Analysis

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1.2.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

1.2.2. Data Acquisition

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Locking: Insert the sample into the spectrometer. Tune the probe and lock onto the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate & Reference phase_baseline->calibrate Structural Confirmation Structural Confirmation calibrate->Structural Confirmation

NMR Analysis Workflow

Functional Group Identification by FT-IR Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound, such as the carbonyl group of the aldehyde and the aromatic C-H bonds.

Quantitative FT-IR Data

Table 3: FT-IR Spectral Data for this compound [2]

Wavenumber (cm⁻¹)IntensityAssignment
1707StrongC=O stretch (aldehyde)
1652MediumC=C stretch (aromatic)
1529MediumC=C stretch (aromatic)
1441MediumC-H bend (alkane)
1385MediumC-H bend
764StrongC-H out-of-plane bend (aromatic)
724StrongC-H out-of-plane bend (aromatic)
Experimental Protocol for FT-IR Analysis (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound.

Quantitative Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

TechniqueIonCalculated m/zFound m/z
ESI-MS[M+H]⁺236.1070236
HRMS (ESI)[M+H]⁺362.0036 (for iodo-derivative)362.0026 (for iodo-derivative)

Note: The HRMS data is for a related iodinated derivative, demonstrating the accuracy of the technique.[2]

Experimental Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Data Acquisition:

    • Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute infuse Direct Infusion into ESI Source dilute->infuse acquire Acquire Mass Spectrum infuse->acquire identify_ion Identify Molecular Ion Peak acquire->identify_ion confirm_mw Confirm Molecular Weight identify_ion->confirm_mw Molecular Formula Confirmation Molecular Formula Confirmation confirm_mw->Molecular Formula Confirmation

Mass Spectrometry Analysis Workflow

Purity Assessment by HPLC

HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress or stability.

Experimental Protocol for HPLC Analysis

A general reversed-phase HPLC method is suitable for the analysis of this compound.

4.1.1. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at a wavelength where the compound has a strong chromophore, for instance, around 254 nm or 300 nm.

  • Injection Volume: 10-20 µL.

4.1.2. Sample Preparation

  • Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a suitable concentration for UV detection (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4.1.3. Data Analysis

  • The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase inject Inject Sample prep_mobile->inject prep_sample Prepare and Filter Sample prep_sample->inject run Run HPLC Method inject->run integrate Integrate Peaks run->integrate calculate Calculate Purity integrate->calculate Purity Report Purity Report calculate->Purity Report

HPLC Purity Analysis Workflow

References

Application Note: 1H and 13C NMR Analysis of 1-benzyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-benzyl-1H-indole-3-carbaldehyde is a derivative of indole, a privileged scaffold in medicinal chemistry. The structural elucidation and purity assessment of such compounds are critical for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note provides a detailed protocol and analysis of the 1H and 13C NMR spectra of this compound.

NMR Data Presentation

The 1H and 13C NMR spectra of this compound were recorded in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

Table 1: 1H NMR Data of this compound in CDCl3

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.01s1HH-9 (CHO)
8.33m1HH-4
7.72s1HH-2
7.39 - 7.30m6HH-5, H-6, H-7 & Ar-H (benzyl)
7.22 - 7.16m2HAr-H (benzyl)
5.37s2HH-8 (CH2)

Table 2: 13C NMR Data of this compound in CDCl3 [1]

Chemical Shift (δ, ppm)Assignment
184.62C-9 (CHO)
138.43C-7a
137.48C-2
135.30C-1' (benzyl)
129.14Ar-C (benzyl)
128.41Ar-C (benzyl)
127.23Ar-C (benzyl)
125.53C-3a
124.17C-6
123.09C-4
122.19C-5
118.53C-3
110.35C-7
50.95C-8 (CH2)

Experimental Protocols

Instrumentation:

  • NMR Spectrometer: Bruker Ascend 400 or equivalent[2]

  • Operating Frequency: 400 MHz for 1H NMR, 101 MHz for 13C NMR[1][2]

  • Solvent: Chloroform-d (CDCl3)[1][3]

  • Internal Standard: Tetramethylsilane (TMS)[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl3 containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex the tube gently if necessary.

1H NMR Spectroscopy:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the 1H NMR spectrum at room temperature.

  • Typical acquisition parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals and determine the multiplicity of each peak.

13C NMR Spectroscopy:

  • Use the same sample prepared for 1H NMR.

  • Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical acquisition parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Calibrate the spectrum using the solvent peak (CDCl3 at 77.16 ppm) or the TMS peak (0.00 ppm).

Workflow and Data Analysis

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C FID_Processing Fourier Transform Phase & Baseline Correction Acquire_1H->FID_Processing Acquire_13C->FID_Processing Calibration Calibrate Spectrum (TMS at 0 ppm) FID_Processing->Calibration Integration Integration Calibration->Integration Multiplicity Multiplicity Analysis Calibration->Multiplicity Chem_Shift Chemical Shift Assignment Calibration->Chem_Shift Structure Structure Elucidation Integration->Structure Multiplicity->Structure Chem_Shift->Structure

Caption: Workflow for NMR analysis of this compound.

Data Interpretation

The 1H NMR spectrum shows the characteristic aldehyde proton as a singlet at 10.01 ppm. The singlet at 5.37 ppm, integrating to two protons, corresponds to the benzylic methylene group. The aromatic region displays a complex multiplet pattern arising from the protons of the indole ring and the benzyl group.

The 13C NMR spectrum exhibits the carbonyl carbon of the aldehyde at 184.62 ppm. The signal at 50.95 ppm is assigned to the benzylic methylene carbon. The remaining signals in the aromatic region are consistent with the carbon atoms of the indole and benzyl moieties.

This comprehensive NMR analysis confirms the structure of this compound and can be used as a reference for quality control and further synthetic modifications.

References

Application Notes and Protocols: Synthesis of Bis(indolyl)methanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(indolyl)methanes (BIMs) represent a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of BIMs, focusing on various catalytic methods that offer efficiency, sustainability, and high yields.

The primary route for synthesizing bis(indolyl)methanes involves the electrophilic substitution reaction of indoles with aldehydes or ketones, catalyzed by Brønsted or Lewis acids.[4][5] The reaction proceeds through the formation of an azafulvenium salt intermediate, which then reacts with a second indole molecule to yield the final product.[6]

Catalytic Methods and Data Summary

A variety of catalysts have been employed for the synthesis of BIMs, ranging from simple acids to sophisticated biocatalysts and nanomaterials.[3][7] The choice of catalyst can significantly impact the reaction efficiency, yield, and environmental footprint of the synthesis. Below is a summary of quantitative data for several catalytic systems.

CatalystAldehyde/KetoneSolventTemp (°C)TimeYield (%)Reference
Sulfuric Acid (2 drops)BenzaldehydeHEMImBr8023-28 minHigh (not specified)[8]
Tartaric Acid (20 mol%)BenzaldehydeSolvent-free80135 min62[8]
Humic AcidVarious AldehydesSolvent-free100-Good[9]
Cerium (IV) TriflateVarious Carbonyls-RT-Excellent[9]
Cellulose Sulphuric AcidVarious AldehydesSolvent-free (grinding)RT-High[9]
PEG-OP(O)Cl₂Various Aldehydes-RT-High[9][10]
Lipase TLIM4-ChlorobenzaldehydeWater5536 h93[11]
α-Chymotrypsin4-NitrobenzaldehydeWater/Ethanol5024 h68-95[12]
Salicylic Acid (15 mol%)Various Aldehydes-RT-Good to High[6]
Zinc Oxide (ZnO)Various AldehydesSolvent-free--Excellent[13]
Boron Trifluoride EtherateHeterocyclic Aldehydes---High[1]
Fe₃O₄/SiO₂/PPAVarious AldehydesSolvent-free505-30 min65-96[14]
TaurineVarious Aldehydes---High[15]
Aluminum Triflate (0.5 mol%)Various Aldehydes---Moderate to Good[2]
Iron(III) Chloride (FeCl₃)4-ChlorobenzaldehydeSolvent-free (Microwave)-2 minGood[4]
Iodine (I₂)Trifluoromethyl(indolyl)phenylmethanols-40-98[5]
Nickel(II) Sulfate HexahydrateVarious CarbonylsEthanolRT10-35 minExcellent[16]
Tris(pentafluorophenyl)boranePrimary Amines/Pyruvates---Good to High[17]
Ruthenium(III) Chloride HydrateAryl AldehydesVariousRT-Moderate to Excellent[18]

Experimental Protocols

General Procedure for the Synthesis of Bis(indolyl)methanes

This protocol is a generalized procedure based on common methodologies.[11][12][16] Specific modifications for each catalyst are noted in the table above.

Materials:

  • Indole or substituted indole (2 mmol)

  • Aldehyde or ketone (1 mmol)

  • Catalyst (see table for specific loading)

  • Solvent (if applicable, see table)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the indole (2 mmol), the aldehyde or ketone (1 mmol), and the specified amount of catalyst.

  • If a solvent is used, add it to the flask. For solvent-free reactions, proceed to the next step.

  • Stir the reaction mixture at the temperature and for the duration specified in the table. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (e.g., 1:2 or 1:9 v/v) as the eluent.[11][16]

  • Upon completion of the reaction, if the catalyst is a solid, it can be removed by filtration.[11][16] If the product precipitates, it can also be collected by filtration.

  • If the product is in solution, extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure bis(indolyl)methane.[12]

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Pathway for Bis(indolyl)methane Synthesis

The following diagram illustrates the general acid-catalyzed reaction mechanism for the synthesis of bis(indolyl)methanes from indole and an aldehyde.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation Indole1 Indole Azafulvenium Azafulvenium Ion Indole1->Azafulvenium Electrophilic Attack Aldehyde R-CHO Activated_Aldehyde Activated Aldehyde [R-CH=OH]⁺ Aldehyde->Activated_Aldehyde Protonation Catalyst H⁺ (Acid Catalyst) Catalyst->Activated_Aldehyde Activated_Aldehyde->Azafulvenium Intermediate_Complex Intermediate Complex Azafulvenium->Intermediate_Complex Nucleophilic Attack Indole2 Indole Indole2->Intermediate_Complex BIM Bis(indolyl)methane Intermediate_Complex->BIM Deprotonation BIM->Catalyst Regenerates Catalyst

Caption: General acid-catalyzed synthesis of bis(indolyl)methanes.

Experimental Workflow for Bis(indolyl)methane Synthesis

The diagram below outlines the typical experimental workflow for the synthesis and purification of bis(indolyl)methanes.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Indole, Aldehyde, Catalyst, Solvent) Start->Reaction_Setup Reaction 2. Reaction (Stirring at specified Temp & Time) Reaction_Setup->Reaction Monitoring 3. Monitor Reaction (TLC) Reaction->Monitoring Workup 4. Reaction Work-up Monitoring->Workup Filtration Filtration (for solid catalyst/product) Workup->Filtration Solid present Extraction Extraction (with organic solvent) Workup->Extraction Liquid phase Purification 5. Purification (Column Chromatography) Filtration->Purification Extraction->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization End End Characterization->End Green_Chemistry_Principles cluster_goal Sustainable Synthesis of BIMs cluster_approaches Green Chemistry Approaches Goal Environmentally Benign & Efficient Synthesis Renewable_Catalysts Use of Renewable Catalysts (e.g., Biocatalysts, Natural Acids) Renewable_Catalysts->Goal Reduces reliance on toxic metals Green_Solvents Use of Green Solvents (e.g., Water, Ionic Liquids) Green_Solvents->Goal Minimizes volatile organic compounds Solvent_Free Solvent-Free Conditions (e.g., Grinding, Microwave) Solvent_Free->Goal Reduces waste and energy consumption Catalyst_Recycling Catalyst Recyclability (e.g., Heterogeneous Catalysts) Catalyst_Recycling->Goal Improves atom economy and reduces cost

References

Reactants in Nazarov-Type Electrocyclization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization reaction used to synthesize cyclopentenones from divinyl ketones.[1][2] This reaction and its modern variants have become indispensable tools in organic synthesis, particularly for constructing the five-membered carbocyclic cores found in numerous biologically active natural products and pharmaceutical agents.[3] This document provides an in-depth overview of the reactants used in Nazarov-type cyclizations, detailed experimental protocols, and data on substrate scope.

Application Notes

Introduction to the Nazarov Cyclization

First discovered by Ivan Nazarov in the 1940s, the reaction involves the activation of a divinyl ketone by a Brønsted or Lewis acid.[4] This generates a pentadienyl cation which then undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation.[1] Subsequent proton elimination and tautomerization yield the final cyclopentenone product.[2] The utility of this reaction stems from the prevalence of the cyclopentenone motif in natural products like prostaglandins, jasmone, and rocaglamide.[1][5]

The Core Reactant: Divinyl Ketones and Beyond

The classical reactant for the Nazarov cyclization is a divinyl ketone. For the reaction to proceed, the substrate must adopt an s-trans/s-trans conformation to properly align the vinyl groups for cyclization.[2] However, the scope of the reaction has expanded significantly beyond simple divinyl ketones to overcome the limitations of the classical approach, such as harsh acidic conditions and poor regioselectivity.[1]

Key Reactant Classes:

  • Classical Divinyl Ketones: The foundational substrates. The reaction often requires stoichiometric amounts of strong Lewis acids (e.g., TiCl₄, BF₃, SnCl₄).[1]

  • "Polarized" Dienones: These substrates contain both an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the vinyl fragments. This electronic asymmetry creates a "vinyl nucleophile" and a "vinyl electrophile," lowering the activation barrier and allowing the reaction to proceed under milder, catalytic conditions.[3]

  • Silicon-Directed Reactants (β-Silyl Divinyl Ketones): To control the regioselectivity of the elimination step, a silicon group (e.g., trimethylsilyl, TMS) is placed on one of the vinyl groups. The β-silicon effect stabilizes the developing positive charge in the oxyallyl cation intermediate, directing the elimination to form an exocyclic double bond, which can then be isomerized or used for further functionalization.[3][6] This strategy provides access to products that are often thermodynamically less favored.[3]

  • Allenic Ketones: Vinyl allenyl ketones serve as effective substrates where the allene acts as one of the π-systems. These reactions can proceed with high stereoselectivity, transferring axial chirality from an enantiopure allene to tetrahedral chirality in the product.[1][3]

  • Alternative Precursors: Other reactants capable of generating the key pentadienyl cation intermediate in situ can be used. This includes divinyl carbinols and alkoxyallenes, which can be activated under specific oxidative or acidic conditions.[7][8]

Impact of Reactant Structure on Reaction Outcome

The substitution pattern on the divinyl ketone reactant has a profound impact on the reaction's efficiency, regioselectivity, and stereoselectivity.

  • Regioselectivity: In unsymmetrically substituted divinyl ketones, the elimination step can lead to a mixture of constitutional isomers. As mentioned, the silicon-directed approach is the most effective strategy to control the position of the resulting double bond.[3]

  • Stereoselectivity: The conrotatory nature of the 4π electrocyclization establishes a defined relative stereochemistry in the product. Asymmetric induction can be achieved by using chiral auxiliaries on the reactant or, more commonly, by employing chiral Lewis acid or Brønsted acid catalysts.[6][9] The combination of a chiral catalyst with a specific reactant class, such as β-silyl dienones, allows for highly enantioselective transformations.[6]

Applications in Drug Development and Natural Product Synthesis

The Nazarov cyclization is a key strategic element in the synthesis of complex molecules with therapeutic potential.

  • Total Synthesis of (±)-Rocaglamide: A notable application is in the synthesis of rocaglamide, a natural product with potent anticancer and anti-inflammatory properties.[5][10] In one approach, an oxidation-initiated Nazarov cyclization of a highly functionalized alkoxyallene was used as the key step to construct the congested cyclopenta[b]tetrahydrobenzofuran core of the molecule.[8][11] This strategy highlights how modern variants of the reaction can be applied to create complex stereochemical arrays.[8]

  • Synthesis of Steroid Scaffolds: The reaction has been employed to construct novel C-nor-D-homo-steroid frameworks, which are of interest in medicinal chemistry.[12]

  • Access to Prostaglandin Precursors: The cyclopentenone products are valuable intermediates for the synthesis of prostaglandins and their analogues, a major class of signaling molecules with diverse therapeutic applications.[1]

Data Presentation

The following tables summarize quantitative data for different classes of Nazarov cyclization reactants, demonstrating the impact of substrate, catalyst, and conditions on the reaction outcome.

Table 1: Classical and Polarized Nazarov Cyclization

Entry Reactant (Divinyl Ketone) Catalyst (mol%) Conditions Yield (%) Reference
1 Symmetrical Phenyl-substituted SnCl₄ (200 mol%) DCM, 0°C to rt, 30 min 75 [13]
2 Electronically Polarized Cu(OTf)₂ (2 mol%) Dichloroethane, rt 95+ [3]
3 Indole Enone ZnCl₂ (5 mol%) + Chiral SPA¹ (6 mol%) Dichloroethane, 40°C, 48h 91 [9]

¹SPA = Spiro Phosphoric Acid

Table 2: Enantioselective Silicon-Directed Nazarov Cyclization Reaction catalyzed by a cooperative system of Zn(OTf)₂ (5 mol%) and a chiral Brønsted acid (6 mol%) in Dichloroethane (DCE).[6]

EntryReactant (β-Silyl Dienone)R¹ GroupR² GroupTemp (°C)Yield (%)ee (%)
1PhenylH309295
24-MeO-PhH309394
34-Cl-PhH408392
42-NaphthylH308894
5PhenylMethyl308592

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization

This protocol is a representative example of a classical Nazarov cyclization using a stoichiometric amount of a strong Lewis acid.

Materials:

  • Divinyl ketone substrate (1.0 eq, e.g., 0.58 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM (2.0 eq, 1.16 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure: [13]

  • Dissolve the divinyl ketone substrate (1.0 eq) in anhydrous DCM (approx. 0.03 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add the SnCl₄ solution (2.0 eq) dropwise to the stirred reaction mixture.

  • After the addition is complete, remove the ice bath and allow the solution to warm to room temperature.

  • Stir the reaction for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to afford the desired cyclopentenone product.

Protocol 2: Enantioselective Silicon-Directed Nazarov Cyclization

This protocol describes a modern, catalytic asymmetric variant using a cooperative Lewis acid/Brønsted acid system.

Materials: [14]

  • β-silyl dienone substrate (1.0 eq, e.g., 0.2 mmol)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂; 5 mol%, 0.01 mmol)

  • Chiral Spiro Phosphoric Acid ((S)-SPA; 6 mol%, 0.012 mmol)

  • Phenol (PhOH; 1.1 eq, 0.22 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Oven-dried Schlenk tube, magnetic stirrer

Procedure: [14]

  • In an argon-filled glovebox, add Zn(OTf)₂ (5 mol%), the chiral (S)-SPA catalyst (6 mol%), and Phenol (1.1 eq) to an oven-dried Schlenk tube.

  • Outside the glovebox, inject anhydrous DCE (to make a final substrate concentration of approx. 0.07 M) into the Schlenk tube under an argon atmosphere.

  • Stir the catalyst mixture at the reaction temperature (e.g., 30-40°C).

  • Add the β-silyl dienone substrate (1.0 eq) to the mixture in one portion.

  • Stir the reaction at the specified temperature for the required time (e.g., 12-24 hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate eluent system) to yield the enantiomerically enriched cyclopentenone product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Nazarov_Mechanism cluster_0 Step 1: Cation Formation cluster_1 Step 2: Electrocyclization cluster_2 Step 3: Elimination & Tautomerization Reactant Divinyl Ketone Cation Pentadienyl Cation Reactant->Cation + LA/H⁺ Cation_ref Pentadienyl Cation Oxyallyl Oxyallyl Cation Oxyallyl_ref Oxyallyl Cation Cation_ref->Oxyallyl 4π conrotatory ring closure Enol Enol Intermediate Product Cyclopentenone Enol->Product Tautomerization Oxyallyl_ref->Enol - H⁺

Caption: General mechanism of the acid-catalyzed Nazarov cyclization.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Quench cluster_workup Workup & Purification A 1. Dissolve Substrate in Anhydrous Solvent B 2. Cool to 0°C (for strong LA) A->B C 3. Add Catalyst/Promoter (e.g., Lewis Acid) B->C D 4. Stir at rt (Monitor by TLC) C->D E 5. Quench Reaction (e.g., aq. NH₄Cl) D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization H->I

Caption: A typical experimental workflow for a Nazarov cyclization.

Reactant_Influence cluster_outcomes Reaction Outcomes cluster_features Structural Features Reactant Reactant Structure (Divinyl Ketone) Polarized Electronic Polarization (EDG/EWG) Reactant->Polarized Silicon β-Silicon Group Reactant->Silicon Chiral Chiral Auxiliary Reactant->Chiral Yield Yield / Rate Regio Regioselectivity Stereo Stereoselectivity Polarized->Yield Increases Silicon->Regio Controls Chiral->Stereo Induces

Caption: Influence of reactant structure on Nazarov cyclization outcomes.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Thiosemicarbazone Derivatives from 1-benzyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and thiosemicarbazone scaffolds are prominent pharmacophores known for a wide range of biological activities.[1][2] The strategic combination of these two moieties into a single molecular framework can lead to the development of novel therapeutic agents with enhanced potency and selectivity.[1] Specifically, thiosemicarbazone derivatives of 1-benzyl-1H-indole-3-carbaldehyde have demonstrated significant potential as tyrosinase inhibitors, antimycobacterial agents, and anticancer compounds.[1][3] The N-benzylation of the indole ring has been reported to markedly enhance the biological activity of these derivatives.[1][4]

This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to various thiosemicarbazone derivatives. Additionally, it summarizes the reported biological activities of these compounds, presenting quantitative data to facilitate comparison and further research.

Experimental Protocols

Materials and Reagents
  • Indole-3-carbaldehyde

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Various substituted and unsubstituted thiosemicarbazides

  • Ethanol

  • Methanol

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Petroleum Ether

  • Silica gel plates for Thin Layer Chromatography (TLC)

Synthesis of this compound (Intermediate 3)

This procedure outlines the N-benzylation of indole-3-carbaldehyde.[1]

  • To a solution of indole-3-carbaldehyde (10 mmol) in DMF (10 mL), add anhydrous K₂CO₃ (1.4 g) and benzyl bromide (10.85 mmol).

  • Stir the mixture vigorously and reflux at 90°C for 6 hours.

  • Monitor the reaction progress by TLC until the starting material (indole-3-carbaldehyde) is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the precipitate with water and dry it thoroughly.

  • Recrystallize the crude product from ethanol to obtain pure this compound (yield: 91%).[1]

General Synthesis of Thiosemicarbazone Derivatives from this compound (5a-r)

This protocol describes the condensation reaction between the synthesized aldehyde and various thiosemicarbazides.[1][2]

  • In a round-bottom flask, dissolve this compound (0.1 g, 4.2 mmol) in ethanol (10 mL).

  • Add an equimolar amount of the respective thiosemicarbazide derivative (4.2 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture at 75°C for 2-4 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry to afford the desired thiosemicarbazone derivative.

Data Presentation

The following table summarizes the reported biological activities of various synthesized this compound thiosemicarbazone derivatives.

Compound IDR-Group on ThiosemicarbazideBiological ActivityIC₅₀ (µM)Reference
5k Not explicitly stated in the provided text, but noted as having 4-substitution on a benzyl or phenyl ringTyrosinase Inhibition12.40 ± 0.26[1]
General Series (5a-r) Various substitutionsTyrosinase Inhibition12.40 ± 0.26 to 47.24 ± 1.27[1]
3d PropylAntimycobacterial0.9 µg/mL[3]
3q 4-NitrobenzylAntimycobacterial1.9 µg/mL[3]
3t, 3u, 3v, 3w Not explicitly statedAnticancerEfficiently inhibited the majority of cancer cell lines[3]

Note: The specific structures of compounds 5k and 3t, 3u, 3v, 3w were not detailed in the provided search results, but their potent activities are highlighted.

Visualization of Experimental Workflow

The synthesis of thiosemicarbazone derivatives from this compound can be visualized as a two-step process. The following diagram illustrates this synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Thiosemicarbazone Formation Indole_Carbaldehyde Indole-3-carbaldehyde Intermediate This compound Indole_Carbaldehyde->Intermediate K2CO3, DMF, 90°C, 6h Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Intermediate Final_Product Thiosemicarbazone Derivatives Intermediate->Final_Product Ethanol, Acetic Acid, 75°C, 2-4h Thiosemicarbazide Thiosemicarbazide Derivatives Thiosemicarbazide->Final_Product Signaling_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Tyrosinase Tyrosinase Enzyme Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor Thiosemicarbazone Derivatives Inhibitor->Tyrosinase Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Improving the Purity of 1-benzyl-2,3-dimethylindole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of 1-benzyl-2,3-dimethylindole-5-carboxylic acid during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 1-benzyl-2,3-dimethylindole-5-carboxylic acid.

Problem: Low overall yield after purification.

Potential CausesRecommended Solutions
Incomplete Reaction: The initial synthesis may not have gone to completion, leaving significant amounts of starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.- Ensure appropriate reaction conditions (temperature, time, stoichiometry of reagents).
Degradation of Product: The indole nucleus can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel.[1]- Consider using deactivated silica gel (e.g., with triethylamine) for chromatography.[1]- Alternative purification methods like recrystallization or reverse-phase chromatography can be explored.
Loss of Product during Extraction: The carboxylic acid group can alter the solubility of the compound, leading to losses during aqueous workup.- Adjust the pH of the aqueous layer during extraction to ensure the product is in its desired form (ionized or non-ionized) to maximize partitioning into the organic layer.- Perform multiple extractions with smaller volumes of solvent.
Poor Crystal Formation: Issues with recrystallization can lead to significant product loss.- If no crystals form upon cooling, the solution may be too dilute; concentrate it by slowly evaporating the solvent.[1]- If the compound is too soluble, try a less polar solvent or a solvent mixture.[1]- Induce crystallization by scratching the inside of the flask or adding a seed crystal.[1]

Problem: Persistent impurities observed by TLC/HPLC/NMR.

Potential CausesRecommended Solutions
Co-eluting Impurities in Chromatography: Impurities with similar polarity to the desired product can be difficult to separate.- Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent system can improve separation.- Try a different chromatographic technique. For this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) could be effective.[1]
Starting Material Impurities: Impurities in the starting materials, such as benzaldehyde in benzyl chloride, can carry through the synthesis.[2]- Use high-purity starting materials. Analyze the purity of starting materials by NMR or GC-MS before starting the reaction.
Side-Reaction Products: The synthesis may produce isomeric byproducts or other side-products. For instance, N-alkylation of indoles can sometimes lead to C-alkylation as a minor product.- A thorough optimization of the reaction conditions (e.g., choice of base and solvent) can minimize side-product formation.[3]- Employ high-resolution chromatographic techniques for separation.
Residual Solvent: Solvents used in the reaction or purification may be retained in the final product.- Dry the product under high vacuum for an extended period.- Lyophilization can be an effective method for removing residual solvents if the compound is soluble in a suitable solvent like water or dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-benzyl-2,3-dimethylindole-5-carboxylic acid?

A1: The main challenges stem from its high polarity due to the carboxylic acid group. This can cause poor retention on reverse-phase chromatography columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1] The indole nucleus can also be sensitive to acidic conditions, which might be present in standard silica gel, leading to potential degradation.[1]

Q2: Which chromatographic method is most suitable for this compound?

A2: While there is no single best method, here are a few options to consider:

  • Normal-Phase Chromatography: This can be challenging but is feasible. It may require deactivating the silica gel with a base like triethylamine to prevent streaking and degradation.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds that are poorly retained in reverse-phase chromatography.[1]

  • Ion-Exchange Chromatography (IEC): Given the presence of the carboxylic acid, IEC can be a powerful technique for purification.[1]

Q3: My compound is colorless. How can I visualize it on a TLC plate?

A3: Several methods can be used for visualization:

  • UV Light: Most indole derivatives are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[4]

  • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[4]

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[4]

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain that reacts with compounds that can be oxidized, showing up as yellow/brown spots on a purple background.[4]

Q4: I am having trouble with recrystallization. What solvents should I try?

A4: The choice of solvent is critical. You want a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar molecule like this, you might consider polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone. It is often beneficial to use a solvent mixture (e.g., ethyl acetate/hexanes or ethanol/water) to achieve the ideal solubility profile.

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Deactivation (Optional but Recommended): To the slurry, add 1% triethylamine (v/v) relative to the total solvent volume. Stir for 15-20 minutes.

  • Column Packing: Pack a glass column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude 1-benzyl-2,3-dimethylindole-5-carboxylic acid in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions using TLC with an appropriate visualization technique (e.g., UV light and Ehrlich's stain).[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath. Scratching the inner surface of the flask with a glass rod can help induce crystallization.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude 1-benzyl-2,3-dimethylindole-5-carboxylic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool filter_dry Filter and Dry cool->filter_dry analysis TLC / HPLC / NMR filter_dry->analysis pure_product Pure Product analysis->pure_product Purity > 98% impure_product Impure Product analysis->impure_product Purity < 98% impure_product->dissolve Re-purify

Caption: Recrystallization workflow for purifying 1-benzyl-2,3-dimethylindole-5-carboxylic acid.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues start Impure Product After Initial Purification streaking Streaking on TLC/Column? start->streaking co_elution Co-eluting Impurities? start->co_elution no_crystals No Crystals Forming? start->no_crystals oily_product Product Oiling Out? start->oily_product sol1 Add Triethylamine to Eluent or Use Deactivated Silica streaking->sol1 Yes sol2 Optimize Solvent System or Try HILIC/IEC co_elution->sol2 Yes sol3 Concentrate Solution, Scratch Flask, or Add Seed Crystal no_crystals->sol3 Yes sol4 Use a Different Solvent System or a Solvent/Anti-Solvent Pair oily_product->sol4 Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Condensation Reactions of Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with condensation reactions of indole-3-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Knoevenagel condensation reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Knoevenagel condensations with indole-3-carbaldehyde can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Inactive Catalyst: The basic catalyst (e.g., piperidine, L-proline) may be old or degraded.[1][2]

    • Solution: Use a fresh batch of the catalyst. Consider screening different bases, as their activity can vary depending on the specific active methylene compound used.

  • Inappropriate Solvent: The choice of solvent is crucial for reactant solubility and reaction rate.

    • Solution: Common solvents for this reaction include ethanol, acetonitrile, and DMF.[1] If solubility is an issue, consider a co-solvent system. For instance, in some cases, a mixture of toluene with a polar solvent can be effective.

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Extend the reaction time, periodically checking the consumption of starting materials via TLC.[1]

Q2: I am observing multiple products in my Pictet-Spengler reaction. How can I increase the selectivity for my desired tetrahydro-β-carboline?

A2: The formation of multiple products in a Pictet-Spengler reaction is a common challenge, often due to side reactions or lack of regioselectivity.

  • Harsh Reaction Conditions: Strong acids and high temperatures can lead to side reactions.

    • Solution: Employ milder reaction conditions. Use a weaker acid catalyst or lower the reaction temperature.[3] The choice of solvent can also influence selectivity.

  • Oxidation of the Product: The tetrahydro-β-carboline product can sometimes be oxidized to the corresponding β-carboline.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Side Reactions of Indole: Under strongly acidic conditions, the indole nucleus itself can undergo oligomerization or resinification.[1]

    • Solution: Use the minimum amount of acid catalyst required to promote the reaction. Screening different acids (protic vs. Lewis acids) can help identify the optimal catalyst for your specific substrates.

Q3: The purification of my bis(indolyl)methane product is difficult due to a tarry crude product. What purification strategies can I employ?

A3: Tarry or oily crude products are often a result of side reactions or residual catalyst.

  • Trituration: This technique can help to solidify the desired product from an oily residue.

    • Solution: Add a non-polar solvent, such as hexane, to the crude product and stir vigorously. The desired, often more polar, product should precipitate out and can be collected by filtration.[1]

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solution: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point for recrystallizing indole derivatives.[1]

  • Column Chromatography: If trituration and recrystallization are ineffective, column chromatography is the next step.

    • Solution: A gradient elution with a hexane/ethyl acetate solvent system is commonly used to separate the product from impurities.[1]

Q4: My condensation reaction stalls before all the starting material is consumed. What could be the reason?

A4: A stalled reaction can be due to catalyst deactivation or an equilibrium being reached.

  • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.

    • Solution: Add a fresh portion of the catalyst to the reaction mixture and continue to monitor its progress.[1]

  • Reversible Reaction: Some condensation reactions are reversible.

    • Solution: If water is a byproduct of the reaction, its removal can drive the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Bis(indolyl)methanes from Indole-3-carbaldehyde

CatalystSolventTemperature (°C)Time (h)Yield (%)
FeCl₃AcetonitrileRoom Temp.0.595
InCl₃AcetonitrileRoom Temp.1.592
Sc(OTf)₃AcetonitrileRoom Temp.2.090
L-prolineEthanol603.085
PiperidineEthanolRoom Temp.5.082

Table 2: Effect of Solvent on the Knoevenagel Condensation of Indole-3-carbaldehyde with Malononitrile

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolPiperidineRoom Temp.2.092
AcetonitrilePiperidineRoom Temp.2.588
DMFPiperidineRoom Temp.3.085
WaterSodium AcetateRoom Temp.0.581
ToluenePiperidineReflux4.075

Table 3: Influence of Acid Catalyst on the Pictet-Spengler Reaction of Tryptamine with Indole-3-carbaldehyde

Acid CatalystSolventTemperature (°C)Time (h)Yield (%)
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp.1288
Hydrochloric Acid (HCl)EthanolReflux882
p-Toluenesulfonic Acid (p-TSA)TolueneReflux1078
Formic AcidWater90675
Acetic AcidAcetic Acid1001270

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Indole-3-carbaldehyde with Malononitrile

  • Materials:

    • Indole-3-carbaldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Ethanol (10 mL)

    • Piperidine (catalytic amount, ~2-3 drops)

  • Procedure:

    • Dissolve indole-3-carbaldehyde and malononitrile in ethanol in a round-bottom flask.[1]

    • Add a catalytic amount of piperidine to the solution.[1]

    • Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.

    • The product may precipitate out of the solution upon formation.

    • Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation.[1]

    • Collect the solid product by vacuum filtration and wash with cold ethanol.[1]

    • Dry the product under vacuum.

Protocol 2: Pictet-Spengler Reaction of Tryptamine with Indole-3-carbaldehyde

  • Materials:

    • Tryptamine (1.0 mmol)

    • Indole-3-carbaldehyde (1.0 mmol)

    • Dichloromethane (DCM), anhydrous (15 mL)

    • Trifluoroacetic acid (TFA) (1.1 mmol)

  • Procedure:

    • Dissolve tryptamine and indole-3-carbaldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 3: Synthesis of Bis(indolyl)methane from Indole-3-carbaldehyde and Indole

  • Materials:

    • Indole-3-carbaldehyde (1.0 mmol)

    • Indole (2.0 mmol)

    • Acetonitrile (10 mL)

    • Ferric chloride (FeCl₃) (0.1 mmol)

  • Procedure:

    • To a solution of indole-3-carbaldehyde and indole in acetonitrile, add ferric chloride.

    • Stir the reaction mixture at room temperature. Monitor the progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Indole-3-carbaldehyde & Active Methylene Compound in Solvent add_catalyst Add Basic Catalyst (e.g., Piperidine) start->add_catalyst stir Stir at Appropriate Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filtrate Filter Precipitate cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Product wash->dry

Caption: Experimental workflow for a typical Knoevenagel condensation.

Troubleshooting_Low_Yield start Low or No Product Yield q1 Check Catalyst Activity start->q1 s1 Use Fresh Catalyst / Screen Different Catalysts q1->s1 Inactive q2 Review Solvent Choice q1->q2 Active s2 Screen Different Solvents / Use Co-solvent q2->s2 Inappropriate q3 Evaluate Reaction Temperature q2->q3 Appropriate s3 Gradually Increase Temperature q3->s3 Too Low q4 Check Reaction Time q3->q4 Optimal s4 Extend Reaction Time q4->s4 Insufficient

Caption: Troubleshooting decision tree for low reaction yield.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product tryptamine Tryptamine schiff Schiff Base tryptamine->schiff aldehyde Indole-3-carbaldehyde aldehyde->schiff iminium Iminium Ion schiff->iminium + H+ spiro Spiroindolenine Intermediate iminium->spiro Electrophilic Attack thbc Tetrahydro-β-carboline spiro->thbc Rearrangement & Deprotonation

Caption: Simplified signaling pathway for the Pictet-Spengler reaction.

References

Technical Support Center: Formylation of N-benzylindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of N-benzylindole. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting for common issues and answers to frequently asked questions (FAQs) encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of N-benzylindole?

A1: The most prevalent and effective method for the formylation of N-benzylindole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the indole ring, primarily at the C-3 position.[1] Other less common methods may include the Duff reaction or the use of other formylating agents, but the Vilsmeier-Haack reaction is generally preferred for its efficiency with electron-rich heterocycles like indoles.[1]

Q2: What is the primary product expected from the formylation of N-benzylindole?

A2: The expected major product is 1-benzyl-1H-indole-3-carbaldehyde. The Vilsmeier-Haack reaction is highly regioselective for the C-3 position of the indole nucleus due to the high electron density at this position.[2]

Q3: What are the potential side reactions I should be aware of?

A3: Several side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the yield of the desired product. These include:

  • C-2 Formylation: Although C-3 formylation is preferred, a small amount of the C-2 formylated isomer, 1-benzyl-1H-indole-2-carbaldehyde, can be formed.

  • N-Formylation: In some cases, formylation can occur at the nitrogen of the indole ring, leading to the formation of 1-benzyl-1H-indole-1-carbaldehyde. This is more likely to occur with 3-substituted indoles.

  • Di-formylation: Under forcing conditions, such as high temperatures or a large excess of the Vilsmeier reagent, di-formylation can occur, yielding products with formyl groups at multiple positions.

  • Formation of Colored Impurities: The reaction mixture often turns a dark color, which can be attributed to the formation of polymeric or resinous byproducts, especially if the reaction overheats or is exposed to air and light.[3]

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation, it is crucial to carefully control the reaction conditions. This includes:

  • Temperature Control: Maintain a low temperature (typically 0-10 °C) during the formation of the Vilsmeier reagent and the initial addition of the N-benzylindole.

  • Stoichiometry: Use a moderate excess of the Vilsmeier reagent. A large excess can promote di-formylation.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to the formation of degradation products.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the formation of colored impurities.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the formylation of N-benzylindole and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of the Desired 3-Formyl Product 1. Poor quality of reagents: Decomposed POCl₃ or wet DMF. DMF can decompose to dimethylamine, which reacts with the Vilsmeier reagent.[4] 2. Incomplete formation of the Vilsmeier reagent: Insufficient reaction time or incorrect temperature for its formation. 3. Low reactivity of the substrate: Electron-withdrawing groups on the benzyl ring can deactivate the indole system.1. Use freshly distilled POCl₃ and anhydrous DMF. Ensure reagents are stored under inert and dry conditions.[5] 2. Allow sufficient time (typically 30-60 minutes at 0 °C) for the Vilsmeier reagent to form before adding the N-benzylindole.[5] 3. For less reactive substrates, consider slightly elevated reaction temperatures after the initial addition, but monitor carefully for side product formation.
Significant Formation of the C-2 Formylated Isomer 1. Steric hindrance at the C-3 position: While not an issue for N-benzylindole itself, substituents at C-2 could influence regioselectivity. 2. Reaction temperature: Higher temperatures may lead to a loss of regioselectivity.1. This is generally not a major issue for unsubstituted N-benzylindole. 2. Maintain a low reaction temperature throughout the addition of the substrate.
Presence of N-Formylated Byproduct 1. Reaction conditions favoring N-attack: This is more common in 3-substituted indoles where the C-3 position is blocked.1. For N-benzylindole, C-3 formylation is electronically favored. If N-formylation is observed, ensure the C-3 position is unsubstituted.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction overheating: The formation of the Vilsmeier reagent and the formylation reaction are exothermic. 2. Exposure to air/light: Oxidation of the indole ring or intermediates.[3] 3. Prolonged reaction time: Leads to decomposition and polymerization.1. Maintain strict temperature control with an efficient cooling bath. Add reagents dropwise to manage the exotherm.[6] 2. Conduct the reaction under an inert atmosphere and protect the reaction vessel from light.[3] 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Difficulty in Purifying the Product 1. Similar polarity of side products: The desired 3-formyl product and isomeric byproducts can have similar polarities, making chromatographic separation challenging. 2. Presence of colored impurities: Tarry materials can co-elute with the product.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent (e.g., ethanol) can also be effective. 2. Consider a pre-purification step, such as passing the crude product through a short plug of silica gel to remove baseline impurities before detailed chromatography.

Quantitative Data Summary

The following table provides an overview of expected yields and the potential for side product formation based on literature for similar indole derivatives, as specific quantitative data for N-benzylindole is not extensively reported.

SubstrateFormylation MethodDesired ProductYield (%)Side Product(s)Side Product Yield (%)Reference
IndoleVilsmeier-Haack (POCl₃, DMF)Indole-3-carboxaldehyde~97%--[7]
2-MethylindoleVilsmeier-Haack (POCl₃, DMF)2-Methyl-1H-indole-3-carboxaldehydeNot specified1-Formyl-2-methylindole, 3-Formyl-2-methylindoleNot specified[8]
N-Benzyl-1,2,3,4-tetrahydrocarbazoleVilsmeier-Haack (POCl₃, DMF)9-Benzyl-1,2,3,4-tetrahydrocarbazole-1-carbaldehydeHigh (at 0 °C)Aromatic formylation and ring-opened productsModerate (at 120 °C)[9]

Experimental Protocols

Vilsmeier-Haack Formylation of N-Benzylindole

This protocol is a general procedure adapted from the formylation of indole and related compounds.[5]

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve N-benzylindole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the N-benzylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.[5]

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate N_benzylindole N-Benzylindole N_benzylindole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis H2O H2O (Workup) H2O->Product Troubleshooting_Low_Yield Start Low or No Yield Check_Reagents Check Reagent Quality (Fresh, Anhydrous DMF/POCl3?) Start->Check_Reagents Check_Vilsmeier_Formation Verify Vilsmeier Reagent Formation (Time, Temperature) Check_Reagents->Check_Vilsmeier_Formation Reagents OK Check_Stoichiometry Verify Stoichiometry (Sufficient Vilsmeier Reagent?) Check_Vilsmeier_Formation->Check_Stoichiometry Formation OK Optimize_Temp Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp Stoichiometry OK Check_Hydrolysis Ensure Complete Hydrolysis during Workup Optimize_Temp->Check_Hydrolysis Temp Optimized Success Improved Yield Check_Hydrolysis->Success Hydrolysis Complete Side_Products Start Formylation of N-Benzylindole Desired_Product C-3 Formylation (Major Product) Start->Desired_Product Side_Product1 C-2 Formylation (Minor Isomer) Start->Side_Product1 Side_Product2 N-Formylation (Possible with 3-subst. indoles) Start->Side_Product2 Side_Product3 Di-formylation (Forcing Conditions) Start->Side_Product3

References

Technical Support Center: Purification of 1-benzyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-benzyl-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and widely used purification techniques for this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing smaller amounts of impurities from a solid product.[1]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities include unreacted starting materials such as indole-3-carbaldehyde and benzyl bromide. A significant byproduct can also be the C-3 benzylated isomer, which forms as a result of a competing reaction.[1] The presence of a strong base during synthesis may also lead to other side products.

Q3: What is the appearance of pure this compound?

A3: Pure this compound is typically a white to light yellow or light orange powder or crystalline solid.[2]

Q4: What is a suitable solvent for dissolving this compound for NMR analysis?

A4: Deuterated chloroform (CDCl3) is a commonly used solvent for acquiring ¹H and ¹³C NMR spectra of this compound.[3]

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The solution is likely supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by cooling the solution too quickly.

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to reduce the concentration slightly.

    • Allow the solution to cool down slowly. Insulating the flask can help with gradual cooling.

    • If the problem persists, consider a different recrystallization solvent or a solvent mixture.

Problem 2: No crystals form upon cooling the solution.

  • Cause: The solution may be too dilute, or there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • If available, add a seed crystal of pure this compound.

    • If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Cooling the solution in an ice bath can further decrease the solubility and promote crystallization.

Problem 3: The resulting crystals are colored (yellow/brown).

  • Cause: Colored impurities may be co-crystallizing with the product due to similar solubility profiles.

  • Troubleshooting Steps:

    • Perform a hot filtration of the solution before allowing it to cool. This will remove any insoluble impurities that may be colored.

    • Consider adding a small amount of activated charcoal to the hot solution and then filtering it to remove colored impurities. Be aware that charcoal can also adsorb some of the desired product.

Column Chromatography Issues

Problem 1: Poor separation of the desired compound from impurities.

  • Cause: The chosen eluent system may not have the optimal polarity to effectively separate the compounds on the stationary phase.

  • Troubleshooting Steps:

    • Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for this compound and related compounds is a mixture of ethyl acetate and petroleum ether (or hexanes).[4]

    • A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often more effective than an isocratic elution.[1]

Problem 2: The compound streaks on the column, leading to broad peaks and poor separation.

  • Cause: This can be due to several factors, including overloading the column, the compound having poor solubility in the eluent, or strong interactions with the silica gel.

  • Troubleshooting Steps:

    • Ensure the crude material is fully dissolved in a minimal amount of solvent before loading it onto the column.

    • Do not overload the column. A general guideline is to use a mass of crude material that is 1-5% of the mass of the silica gel.

    • If streaking persists, consider adding a small amount of a more polar solvent to the eluent system.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for a Related Indole Derivative

CompoundEluent System (v/v)Rf Value
1-benzyl-5-iodo-1H-indole-3-carbaldehydeEthyl acetate / Petroleum ether (1:9)0.30

This data for a structurally similar compound can serve as a useful starting point for developing a TLC and column chromatography method for this compound.[4]

Table 2: Recommended Solvents for Purification

Purification MethodRecommended Solvent(s)Notes
RecrystallizationEthanolBased on the successful recrystallization of the parent compound, 1-benzylindole.[5]
Column ChromatographyEthyl acetate / Hexanes (or Petroleum ether)A gradient elution is recommended for optimal separation.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot gravity filtration into a pre-warmed, clean flask. If the solution is colored, you may add a small amount of activated charcoal and stir for a few minutes before the hot filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity solvent system, such as 5% ethyl acetate in hexanes. Monitor the separation of compounds by collecting fractions and analyzing them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, 15%, and 20% ethyl acetate in hexanes) to elute the compounds from the column. This compound is expected to elute as the polarity is increased.

  • Fraction Collection and Analysis: Collect the fractions containing the purified product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_start Start: Crude Product cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Product start Crude this compound decision Assess Purity (e.g., TLC, NMR) start->decision recrystallization Recrystallization decision->recrystallization High Purity (Solid) column_chromatography Column Chromatography decision->column_chromatography Low Purity / Oily end_product Pure this compound recrystallization->end_product column_chromatography->end_product

Caption: Workflow for selecting a purification technique.

troubleshooting_workflow cluster_problem Problem Identification cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solution Potential Solutions problem Purification Issue Encountered oiling_out Oiling Out problem->oiling_out no_crystals No Crystals Form problem->no_crystals colored_crystals Colored Crystals problem->colored_crystals poor_separation Poor Separation problem->poor_separation streaking Streaking on Column problem->streaking solution_reheat Reheat & Add Solvent oiling_out->solution_reheat solution_scratch Scratch Flask / Seed no_crystals->solution_scratch solution_charcoal Use Activated Charcoal colored_crystals->solution_charcoal solution_gradient Optimize Eluent Gradient poor_separation->solution_gradient solution_loading Check Sample Loading streaking->solution_loading

Caption: Troubleshooting guide for purification issues.

References

Technical Support Center: Catalyst Selection for Indole-3-Carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole-3-carbaldehyde reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving indole-3-carbaldehyde?

A1: Indole-3-carbaldehyde is a versatile starting material for various reactions, primarily involving electrophilic substitution at the electron-rich indole ring. Two of the most common reactions are:

  • Synthesis of Bis(indolyl)methanes (BIMs): This reaction involves the condensation of indole-3-carbaldehyde with one or two equivalents of indole or its derivatives, typically catalyzed by a protic or Lewis acid. BIMs are of significant interest due to their diverse biological activities.[1]

  • Knoevenagel Condensation: This is a condensation reaction between indole-3-carbaldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The product is an α,β-unsaturated compound.[1]

Q2: What types of catalysts are typically used for reactions with indole-3-carbaldehyde?

A2: A wide range of catalysts can be employed, and the choice depends on the specific reaction. Common catalyst types include:

  • Protic Acids: Brønsted acids like p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are frequently used.[2]

  • Lewis Acids: A variety of Lewis acids, such as ferric chloride (FeCl₃), indium(III) chloride (InCl₃), scandium(III) triflate (Sc(OTf)₃), and lanthanum(III) triflate (La(OTf)₃), are effective catalysts.[1]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, silica-supported sulfuric acid, and various zeolites offer advantages in terms of easy separation and reusability.[3]

  • Organocatalysts: Small organic molecules like L-proline can catalyze certain reactions, such as the Knoevenagel condensation.[3][4]

  • Biocatalysts: Enzymes such as α-chymotrypsin have been used for the synthesis of bis(indolyl)methanes.

Q3: How do I choose the best catalyst for my reaction?

A3: The optimal catalyst depends on several factors, including the specific transformation, the substrates being used, and the desired reaction conditions (e.g., solvent, temperature). A catalyst screening is often the most effective approach to identify the best catalyst for a new reaction. The general workflow for catalyst screening involves:

  • Defining the Reaction: Clearly outline the starting materials, desired product, and reaction type.

  • Literature Search: Identify catalysts that have been successful for similar transformations.

  • Catalyst Selection: Choose a diverse set of catalysts from different classes (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts).

  • Small-Scale Screening: Perform the reaction on a small scale with each selected catalyst under identical conditions.

  • Analysis: Analyze the reaction mixtures (e.g., by TLC, LC-MS, NMR) to determine conversion and yield.

  • Optimization: Select the most promising catalyst and optimize the reaction conditions (e.g., catalyst loading, temperature, solvent, reaction time).

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. - For Lewis acids, ensure anhydrous conditions as moisture can lead to deactivation. - For heterogeneous catalysts, ensure proper activation if required.[1]
Inappropriate Solvent - Screen a variety of solvents with different polarities. For BIM synthesis, common solvents include dichloromethane, acetonitrile, and ethanol. For Knoevenagel condensations, polar aprotic solvents like DMF or acetonitrile can be effective.[1] - Consider solvent-free conditions, which can sometimes lead to improved yields and shorter reaction times.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature while monitoring the progress by TLC. Some reactions may require heating to proceed at a reasonable rate.[1]
Insufficient Reaction Time - Extend the reaction time and monitor the progress periodically by TLC to determine the point of maximum conversion.[1]
Poor Substrate Solubility - Gently warm the reaction mixture to aid dissolution. - Use a co-solvent system to improve solubility.[5] - Sonication can also be employed to enhance solubility.[5]
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Overly Aggressive Catalyst - Reduce the catalyst loading. - Switch to a milder catalyst. For example, if a strong Lewis acid is causing decomposition, try a weaker one or a heterogeneous catalyst.
Incorrect Stoichiometry - Carefully control the stoichiometry of the reactants, especially in reactions like BIM synthesis where a 1:2 ratio of aldehyde to indole is typically required.
Reaction Temperature Too High - Lower the reaction temperature to minimize the formation of side products.
Issue 3: Difficulty in Catalyst Separation/Product Purification
Potential Cause Troubleshooting Steps
Homogeneous Catalyst - If using a homogeneous catalyst, consider switching to a heterogeneous catalyst for easier removal by filtration.[3]
Product and Catalyst have Similar Polarity - For homogeneous catalysts, perform an aqueous work-up to remove water-soluble catalysts. - Utilize column chromatography with a suitable solvent system for purification.
Catalyst Leaching (Heterogeneous) - Test the recyclability of the heterogeneous catalyst to ensure it remains active and does not leach into the product.

Quantitative Data on Catalyst Performance

Table 1: Comparison of Catalysts for the Synthesis of Bis(indolyl)methanes from Indole-3-Carbaldehyde
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
p-TSA5AcetonitrileRoom Temp.1-3High[2]
Taurine5WaterSonication0.5-159-90[6][7]
La(OTf)₃10Solvent-free120 (Microwave)0.08-0.17High
Fe₃O₄/SiO₂/PPA50 mgSolvent-free500.08-0.565-96[8]
Ga-MCM-41-SO₃H--Mild-up to 98[9]
Table 2: Catalyst Performance in Knoevenagel Condensation of Indole-3-Carbaldehyde with Malononitrile
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
L-prolineEthanol60-96[4]
PiperidineEthanolRoom Temp.--[1]

Experimental Protocols

General Procedure for the Synthesis of Bis(indolyl)methanes using a Homogeneous Catalyst (p-TSA)
  • To a solution of indole (2.0 mmol) and indole-3-carbaldehyde (1.0 mmol) in acetonitrile (5 mL), add p-toluenesulfonic acid (5 mol%).

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the residue with a salt solution (NaCl + H₂O) and extract with dichloromethane (DCM).

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent to obtain the crude product, which can be further purified by column chromatography.[2]

General Procedure for the Knoevenagel Condensation using an Organocatalyst (L-proline)
  • Dissolve indole-3-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of L-proline.

  • Stir the mixture at 60°C.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_problem Problem Definition cluster_screening Catalyst Screening cluster_optimization Optimization cluster_outcome Final Protocol start Define Reaction: Indole-3-carbaldehyde + Reactant -> Product lit_search Literature Search for Similar Reactions start->lit_search cat_selection Select Diverse Catalysts (Lewis/Brønsted/Heterogeneous) lit_search->cat_selection screening_exp Perform Small-Scale Screening Experiments cat_selection->screening_exp analysis Analyze Results (TLC, LC-MS, NMR) screening_exp->analysis analysis->screening_exp Iterate if necessary best_catalyst Identify Best Performing Catalyst analysis->best_catalyst optimize_cond Optimize Reaction Conditions: - Catalyst Loading - Temperature - Solvent best_catalyst->optimize_cond final_protocol Develop Final Optimized Protocol optimize_cond->final_protocol

Caption: A typical workflow for catalyst screening and optimization.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_purity Purity Solutions cluster_separation Separation Solutions start Experiment Start issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Yield side_products Side Products issue->side_products Purity separation_issues Separation Issues issue->separation_issues Workup check_catalyst Check Catalyst Activity low_yield->check_catalyst change_solvent Change Solvent low_yield->change_solvent adjust_temp Adjust Temperature low_yield->adjust_temp milder_catalyst Use Milder Catalyst side_products->milder_catalyst adjust_stoich Adjust Stoichiometry side_products->adjust_stoich lower_temp Lower Temperature side_products->lower_temp use_hetero Use Heterogeneous Catalyst separation_issues->use_hetero workup Aqueous Workup separation_issues->workup chromatography Column Chromatography separation_issues->chromatography success Successful Reaction check_catalyst->success change_solvent->success adjust_temp->success milder_catalyst->success adjust_stoich->success lower_temp->success use_hetero->success workup->success chromatography->success

Caption: A troubleshooting decision tree for common reaction issues.

References

Technical Support Center: Scaling Up the Synthesis of 1-benzyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-benzyl-1H-indole-3-carbaldehyde. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound at scale?

The most prevalent and scalable two-step approach involves the N-benzylation of indole to form 1-benzylindole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C-3 position. This sequence is generally preferred over the alternative of formylating indole first and then performing the N-benzylation.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

Both steps of the synthesis require careful safety considerations. The N-benzylation can be exothermic, especially during the addition of benzyl bromide. The Vilsmeier-Haack reaction is highly exothermic and involves corrosive and water-reactive reagents like phosphorus oxychloride (POCl₃). Key safety measures include:

  • Performing all reactions in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ensuring efficient stirring and temperature control, particularly during reagent addition. For larger scales, a jacketed reactor is recommended.

  • Careful, slow quenching of the Vilsmeier-Haack reaction mixture on ice to manage the exothermic decomposition of the Vilsmeier reagent.

Q3: How can I monitor the progress of each reaction step?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the N-benzylation and the Vilsmeier-Haack reaction. Samples can be taken from the reaction mixture, quenched appropriately, and analyzed by TLC to check for the consumption of the starting material and the formation of the product.

Experimental Protocols

Step 1: N-Benzylation of Indole to 1-Benzylindole (Scalable Protocol)

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Indole

  • Potassium hydroxide (KOH), freshly crushed pellets

  • Dimethyl sulfoxide (DMSO)

  • Benzyl bromide

  • Diethyl ether

  • Water

  • Calcium chloride (for drying)

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, add dimethyl sulfoxide (e.g., 200 mL for 0.100 mole of indole).

  • Add freshly crushed potassium hydroxide (e.g., 26.0 g, 0.399 mole for 0.100 mole of indole) to the DMSO and stir the mixture at room temperature for 5 minutes.

  • Add indole (e.g., 11.7 g, 0.100 mole) to the mixture and continue stirring for 45 minutes.

  • Cool the reaction mixture in an ice-water bath to moderate the exothermic reaction during the addition of benzyl bromide.

  • Slowly add benzyl bromide (e.g., 34.2 g, 0.200 mole) to the reaction mixture.

  • After the addition is complete, stir the mixture for an additional 45 minutes.

  • Dilute the reaction mixture with water (e.g., 200 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Wash each ether extract with water (3 x 50 mL).

  • Combine the ether layers and dry over calcium chloride.

  • Remove the diethyl ether under reduced pressure.

  • The excess benzyl bromide can be removed by distillation at approximately 15 mm Hg.

  • The residual 1-benzylindole can be purified by vacuum distillation, yielding a product that crystallizes upon cooling.

Step 2: Vilsmeier-Haack Formylation of 1-Benzylindole

This protocol is a general procedure for the formylation of indoles.

Materials:

  • 1-Benzylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution or other suitable base

  • Dichloromethane or ethyl acetate for extraction

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the DMF to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold DMF, maintaining the temperature below 10 °C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • In a separate flask, dissolve 1-benzylindole in anhydrous DMF.

  • Slowly add the solution of 1-benzylindole to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 60-80 °C. The optimal temperature and time should be determined by TLC monitoring.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepReactantsScale (Indole)Key Reagents & SolventsReaction Temp. (°C)Reaction Time (h)Yield (%)Purity
1. N-Benzylation Indole, Benzyl bromide0.100 moleKOH, DMSORoom Temp.1.585-89%>95% after distillation[1]
2. Formylation 1-Benzylindole10 mmolPOCl₃, DMF0 to 90691%>98% after recrystallization[2]

Troubleshooting Guides

Troubleshooting: Step 1 - N-Benzylation of Indole
Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Incomplete deprotonation of indole. 2. Presence of moisture. 3. Inactive base or benzyl bromide.1. Ensure a sufficiently strong base (e.g., KOH, NaH) is used in appropriate molar excess. 2. Use anhydrous solvents and flame-dried glassware. 3. Use fresh, high-quality reagents.
Formation of C-3 Benzylated Side Product The C-3 position of the indolate anion is also nucleophilic.The choice of solvent and counter-ion can influence N/C selectivity. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.
Difficult Purification 1. Presence of unreacted benzyl bromide. 2. Oily byproducts.1. Wash the organic layer with a dilute aqueous solution of sodium bisulfite to remove excess benzyl bromide. 2. Purify by column chromatography or recrystallization from a suitable solvent system.
Exothermic Reaction at Scale The benzylation reaction can be exothermic.1. Ensure efficient stirring and use a cooling bath to maintain the desired temperature. 2. Add the benzyl bromide slowly and monitor the internal temperature.
Troubleshooting: Step 2 - Vilsmeier-Haack Formylation
Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete formation of the Vilsmeier reagent. 2. Insufficiently reactive substrate. 3. Sub-optimal reaction temperature or time.1. Ensure anhydrous conditions during the preparation of the Vilsmeier reagent. Use fresh POCl₃ and anhydrous DMF. 2. For less reactive substrates, a higher temperature or longer reaction time may be necessary. Monitor by TLC. 3. Systematically optimize the reaction temperature and time.
Formation of Dark, Tarry Residue 1. Reaction overheating. 2. Presence of impurities.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its reaction with 1-benzylindole. 2. Use purified starting materials and anhydrous solvents.
Difficult Product Isolation 1. Product has some water solubility. 2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent. 2. Add brine to the aqueous layer to break up emulsions.
Runaway Reaction at Scale The Vilsmeier-Haack reaction is highly exothermic.1. Implement robust temperature control with a jacketed reactor and efficient cooling. 2. Control the rate of addition of reagents. 3. Consider using a continuous flow reactor for better heat management at a larger scale.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Vilsmeier-Haack Formylation indole Indole benzylation_reaction Reaction Mixture indole->benzylation_reaction koh_dmso KOH in DMSO koh_dmso->benzylation_reaction benzyl_bromide Benzyl Bromide benzyl_bromide->benzylation_reaction Slow addition workup1 Aqueous Work-up & Extraction benzylation_reaction->workup1 purification1 Purification (Distillation) workup1->purification1 benzylindole 1-Benzylindole purification1->benzylindole formylation_reaction Reaction Mixture benzylindole->formylation_reaction Slow addition dmf_poccl3 DMF + POCl3 (Vilsmeier Reagent) dmf_poccl3->formylation_reaction workup2 Quenching & Extraction formylation_reaction->workup2 purification2 Purification (Recrystallization) workup2->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield in Vilsmeier-Haack Reaction cause1 Incomplete Vilsmeier Reagent Formation issue->cause1 cause2 Sub-optimal Reaction Conditions issue->cause2 cause3 Decomposition of Reagents/Product issue->cause3 solution1 Ensure Anhydrous Conditions Use Fresh Reagents cause1->solution1 Address solution2 Optimize Temperature and Time (Monitor by TLC) cause2->solution2 Address solution3 Strict Temperature Control Minimize Reaction Time cause3->solution3 Address

Caption: Troubleshooting logic for low yield in formylation.

References

Technical Support Center: Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

General Troubleshooting and FAQs

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst used.[1][2] Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to cleavage and other side reactions instead of the desired cyclization.[3] Similarly, harsh reaction conditions in syntheses like the Bischler-Möhlau can lead to poor yields.[4]

To address low yields, consider the following general strategies:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.

  • Protecting Groups: Utilize protecting groups for sensitive functionalities on your starting materials. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[5][6] The 2-phenylsulfonylethyl group is another useful option that can be readily removed under basic conditions.[6][7]

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.

A general troubleshooting workflow for low yield is presented below:

G start Low Yield or No Product check_sm Verify Starting Material Purity & Integrity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions Purity OK check_reagents Assess Reagent Stoichiometry & Catalyst Activity check_conditions->check_reagents Conditions Correct side_reactions Analyze Crude Mixture for Side Products (TLC, LC-MS) check_reagents->side_reactions Reagents OK optimize_temp Systematically Vary Temperature optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_solvent Evaluate Solvent Effects optimize_time->optimize_solvent optimize_catalyst Screen Different Catalysts/Ligands optimize_catalyst->optimize_solvent purification_issue Investigate Purification Efficiency optimize_solvent->purification_issue side_reactions->optimize_temp No Obvious Side Products side_reactions->optimize_catalyst Side Products Identified end_success Improved Yield purification_issue->end_success Optimization Successful end_fail Persistent Low Yield: Consider Alternative Synthetic Route purification_issue->end_fail Optimization Fails G start Low Yield in Larock Synthesis check_haloaniline Check o-Haloaniline Reactivity (I > Br > Cl) start->check_haloaniline check_alkyne Evaluate Alkyne Sterics & Electronics check_haloaniline->check_alkyne Using o-Iodoaniline optimize_catalyst Optimize Pd Catalyst & Ligand check_haloaniline->optimize_catalyst Using o-Bromo/Chloroaniline check_alkyne->optimize_catalyst optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Vary Solvent optimize_base->optimize_solvent end_success Improved Yield optimize_solvent->end_success Optimization Successful end_fail Persistent Low Yield: Consider Alternative Route optimize_solvent->end_fail Optimization Fails

References

Validation & Comparative

A Comparative Guide to the Biological Activities of N-Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] N-substitution on the indole ring is a key synthetic strategy to modulate the molecule's physicochemical properties and biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various N-substituted indole derivatives, supported by quantitative data and detailed experimental protocols.

Anticancer Activity of N-Substituted Indole Derivatives

N-substituted indoles have emerged as a significant class of anticancer agents, with their efficacy often linked to the nature of the substituent at the N-1 position.[2] The substitution can enhance the compound's potency and selectivity against various cancer cell lines. For example, N-methylation of certain indole derivatives has been shown to significantly increase antiproliferative activity.[2]

Table 1: Comparative Anticancer Activity (IC₅₀) of N-Substituted Indole Derivatives

Compound ID / DescriptionN-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Indole-chalcone derivative 5a N-ethylMDA-MB-231 (Breast)13[2]
Indole-chalcone derivative N-ethylMCF-7 (Breast)19[2]
Indole-tetrazole derivative 7 N-aryl amideMCF-7 (Breast)3.5[3]
Indole-tetrazole derivative 9 N-aryl amideA549 (Lung)8.7[3]
Coumarin-indole derivative 3 N-arylMGC-803 (Gastric)0.011[3]
Tyrphostin derivative 2a N-alkylHuh-7 (Liver)0.04[4]
Tyrphostin derivative 3a N-alkyl (as Ru complex)HCT-116 wt (Colon)0.4[4]
Indole-triazole 8b N-aryl acetamideHepG-2 (Liver)55.40 (µg/mL)[5]
Heteroannulated indole 5c N-H (for comparison)HeLa (Cervical)13.41[6]
Heteroannulated indole 5d N-H (for comparison)HeLa (Cervical)14.67[6]

IC₅₀: The half maximal inhibitory concentration. A lower value indicates higher potency.

A primary mechanism for the anticancer effect of many indole derivatives is the inhibition of tubulin polymerization.[7][8][9][10] Microtubules are essential for mitotic spindle formation during cell division, and disrupting their dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][2][10]

tubulin_inhibition_pathway Indole N-Substituted Indole Derivative Polymerization Polymerization Indole->Polymerization Inhibits Tubulin αβ-Tubulin Heterodimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis

Caption: Inhibition of tubulin polymerization by N-substituted indoles leads to mitotic arrest and apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into a 96-well plate at a predetermined density. The plate is incubated for 24 hours to allow cell attachment.[12]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the N-substituted indole derivatives. Control wells (untreated and vehicle-treated) are included. The cells are then incubated for a specified duration (e.g., 48 or 72 hours).[13][14]

  • MTT Addition: The treatment medium is removed, and a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 2-4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: The MTT-containing medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution. The absorbance is then measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.[13]

Antimicrobial Activity of N-Substituted Indole Derivatives

Indole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] The introduction of different N-substituents, often in combination with other heterocyclic moieties like triazoles or thiazolidinones, can significantly enhance their potency.[16][17]

Table 2: Comparative Antimicrobial Activity (MIC) of N-Substituted Indole Derivatives

Compound ID / DescriptionN-SubstituentMicrobial StrainMIC (µg/mL)Reference
Indole-triazole 3d N-arylS. aureus (MRSA)3.125[15]
Indole-triazole 3d N-arylC. krusei3.125[15]
Indole-thiadiazole 2c N-arylS. aureus (MRSA)3.125[15]
Indole-triazole 6f N-phenylC. albicans2[18]
Thiazolidinone 8 N-arylB. cereus8[17]
Thiazolidinone 8 N-arylE. cloacae4[17]
Indolyl-benzoimidazole 3ao N-H (for comparison)S. aureus (MRSA)< 1[19]
Indolyl-benzoimidazole 3aq N-H (for comparison)S. aureus (MRSA)< 1[19]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth medium. The turbidity is adjusted to match a 0.5 McFarland standard.[20]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable growth medium. This creates a range of decreasing concentrations across the wells.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (positive control with microbes only, negative control with medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25°C for 48 hours for fungi).[16]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Anti-inflammatory Activity of N-Substituted Indole Derivatives

Indole derivatives have shown significant potential as anti-inflammatory agents. Their mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[21][22]

Table 3: Comparative Anti-inflammatory Activity of Indole Derivatives

Compound ID / DescriptionTarget / AssayIC₅₀ (µM)Reference
5-Aminoindazole COX-2 Inhibition12.32[22]
6-Nitroindazole COX-2 Inhibition19.22[22]
Indole derivative 5a NO production (RAW 264.7)1.1[23]
Indole derivative 5b NO production (RAW 264.7)2.3[23]
5-Bromoisatin NO production (RAW 264.7)151.6[24]
6-Bromoindole NO production (RAW 264.7)>227.3[24]
5-Bromoisatin TNF-α production (RAW 264.7)38.05[24]
Indomethacin (Reference) NO production (RAW 264.7)147.5[23]

IC₅₀: The half maximal inhibitory concentration. A lower value indicates higher potency.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Indole compounds like Indole-3-carbinol (I3C) can inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.[21][25][26][27][28]

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[29]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.[29]

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for one hour.

  • Stimulation: Inflammation is induced by adding LPS to the wells (except for the negative control).

  • Incubation: The plate is incubated for 24 hours to allow for the production of NO.

  • Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[29] This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Data Analysis: The absorbance is read at ~540 nm. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-only stimulated wells.[29]

General Experimental and Logical Workflow

The discovery and evaluation of novel N-substituted indole derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological screening and analysis.

experimental_workflow cluster_design Design & Synthesis cluster_screening In Vitro Biological Screening cluster_analysis Analysis & Follow-up Synthesis Synthesis of N-Substituted Indoles Characterization Purification & Characterization (NMR, MS, HPLC) Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial AntiInflam Anti-inflammatory Assays (e.g., NO) Characterization->AntiInflam Data Data Analysis (IC₅₀ / MIC) Anticancer->Data Antimicrobial->Data AntiInflam->Data SAR Structure-Activity Relationship (SAR) Data->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: General workflow for the development and evaluation of N-substituted indole derivatives.

References

A Spectroscopic Comparison of 1-benzyl-1H-indole-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of 1-benzyl-1H-indole-3-carbaldehyde and its derivatives. The information presented is supported by experimental data to facilitate structural elucidation and characterization.

This technical guide delves into the spectroscopic characteristics of this compound, a key intermediate in the synthesis of various biologically active compounds, and its derivatives. By examining ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, this comparison aims to provide a comprehensive reference for researchers engaged in the synthesis and development of novel indole-based therapeutic agents.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound and a selection of its derivatives. These derivatives feature modifications at the N-benzyl group or on the indole ring, allowing for a comparative analysis of substituent effects on the spectral properties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAldehydic Proton (s)Indole H-2 (s)Aromatic Protons (m)Benzyl CH₂ (s)Other ProtonsSolvent
This compound 10.017.728.38-8.28, 7.39-7.30, 7.22-7.165.37-CDCl₃
1-methyl-1H-indole-3-carbaldehyde 10.017.698.35, 7.50-7.33-3.90 (s, 3H, N-CH₃)CDCl₃
1-allyl-1H-indole-3-carbaldehyde 10.027.748.32, 7.39-7.32-6.07-5.99 (m, 1H), 5.36-5.17 (m, 2H), 4.80 (d, 2H)CDCl₃
1-phenyl-1H-indole-3-carbaldehyde 10.147.948.44, 7.65-7.51, 7.39--CDCl₃
1-benzyl-5-iodo-1H-indole-3-carbaldehyde 9.907.628.67, 7.51, 7.34, 7.17-7.12, 7.055.30-CDCl₃

Data sourced from publicly available spectral data.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundC=OIndole C-3aIndole C-7aBenzyl C (ipso)Aromatic/Indole CBenzyl CH₂Other CSolvent
This compound 184.62137.48138.43135.30129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.3550.95-CDCl₃
1-methyl-1H-indole-3-carbaldehyde 184.43137.90--125.29, 124.04, 122.94, 122.04, 118.09, 109.87-33.69 (N-CH₃)CDCl₃
1-allyl-1H-indole-3-carbaldehyde 184.58137.32138.28-131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.2849.54-CDCl₃
1-phenyl-1H-indole-3-carbaldehyde 184.99137.51-138.22130.02, 128.32, 125.59, 124.87, 124.64, 123.49, 122.27, 119.73, 111.12--CDCl₃
1-benzyl-5-iodo-1H-indole-3-carbaldehyde 184.3136.6138.8134.9132.6, 130.9, 129.2, 128.6, 127.6, 127.2, 117.5, 112.4, 87.351.1-CDCl₃

Data sourced from publicly available spectral data.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundC=O StretchC-H (aldehyde) StretchAromatic C=C StretchC-N Stretch
This compound ~1652~2820, ~2740~1529~1355
Indole-3-carbaldehyde ~1650~2804, ~2749~1435~1386
1-benzyl-5-iodo-1H-indole-3-carbaldehyde 1652Not specified15291355

Characteristic absorption ranges are provided. Specific values can vary slightly based on the sample preparation method.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass-to-Charge Ratio (m/z) [M+H]⁺
This compound C₁₆H₁₃NO235.28236.0
1-methyl-1H-indole-3-carbaldehyde C₁₀H₉NO159.19160.0
1-allyl-1H-indole-3-carbaldehyde C₁₂H₁₁NO185.22186.0
1-phenyl-1H-indole-3-carbaldehyde C₁₅H₁₁NO221.26222.0
1-benzyl-5-iodo-1H-indole-3-carbaldehyde C₁₆H₁₂INO361.18362.0

Data obtained from Electrospray Ionization (ESI) Mass Spectrometry.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The following are generalized protocols for the key experiments cited.

Synthesis of this compound

A common synthetic route involves the N-benzylation of indole-3-carbaldehyde. In a typical procedure, a mixture of indole-3-carbaldehyde, benzyl bromide, and anhydrous potassium carbonate in dimethylformamide (DMF) is stirred and refluxed for several hours.[2] The reaction progress is monitored by thin-layer chromatography (TLC).[2] Upon completion, the mixture is cooled and poured into ice-cold water, leading to the precipitation of the product, which is then filtered, washed, and can be recrystallized from a suitable solvent like ethanol.[2]

¹H and ¹³C NMR Spectroscopy

For NMR analysis, samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as an internal standard for chemical shift calibration (0.00 ppm).[3] A standard ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer, with 8-16 scans typically being sufficient for samples with adequate concentration.[3] For ¹³C NMR, a proton-decoupled sequence is commonly used, and due to the low natural abundance of the ¹³C isotope, a larger number of scans (256 to 1024 or more) is often necessary.[3]

FT-IR Spectroscopy

For solid samples, the thin solid film method is a common and effective technique. This involves dissolving a small amount of the compound in a volatile solvent like methylene chloride or acetone.[4] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr).[4] After the solvent evaporates, a thin film of the solid remains on the plate, which is then placed in the spectrometer for analysis.[4]

UV-Vis Spectroscopy

UV-Vis spectra are recorded on a spectrophotometer using a solution of the sample in a suitable solvent that is transparent in the UV-Vis region, such as methanol or ethanol. The concentration of the solution is adjusted to ensure that the absorbance falls within the optimal range of the instrument. The spectrum is typically recorded as a plot of absorbance versus wavelength.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for these compounds. Samples are dissolved in a polar volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL, and then further diluted.[5] The solution is then introduced into the mass spectrometer, where the analyte molecules are ionized, typically by protonation to form [M+H]⁺ ions, and their mass-to-charge ratios are determined.[6]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Indole-3-carbaldehyde + Benzyl Bromide reaction N-benzylation Reaction (K2CO3, DMF, Reflux) start->reaction workup Workup & Purification (Precipitation, Filtration, Recrystallization) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (ESI-MS) product->ms uv_vis UV-Vis Spectroscopy product->uv_vis interpretation Structural Elucidation & Comparative Analysis nmr->interpretation ir->interpretation ms->interpretation uv_vis->interpretation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Biological Activity: Tyrosinase Inhibition Pathway

Several indole derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][8] This has implications for the treatment of hyperpigmentation disorders. The aldehyde group of compounds like this compound can potentially interact with the enzyme.[9] The diagram below illustrates the role of tyrosinase in melanogenesis and its inhibition.

tyrosinase_inhibition cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin Further Reactions inhibitor This compound (or derivative) inhibitor->inhibition_point Inhibits

Caption: Tyrosinase Inhibition by Indole Derivatives.

References

A Comparative Analysis of 1-benzyl-indole-3-carbinol and Indole-3-carbinol on Cancer Cell Proliferation and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential efficacy and mechanisms of action of Indole-3-carbinol and its potent derivative, 1-benzyl-indole-3-carbinol, in cancer cells.

This guide provides a comprehensive comparison of the anti-cancer properties of the naturally occurring phytochemical Indole-3-carbinol (I3C) and its synthetic derivative, 1-benzyl-indole-3-carbinol (1-benzyl-I3C). We present a detailed analysis of their efficacy in inhibiting cancer cell growth, supported by quantitative data from key experiments. Furthermore, we elucidate the distinct and overlapping signaling pathways modulated by each compound, offering insights into their mechanisms of action. This information is intended to aid researchers and professionals in the field of oncology and drug development in understanding the therapeutic potential of these indole compounds.

Quantitative Comparison of Anti-proliferative Efficacy

Experimental data demonstrates a significantly enhanced potency of 1-benzyl-I3C in suppressing the growth of human breast cancer cells when compared to its parent compound, I3C. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight this marked difference.

CompoundCell LineCancer TypeIC50 (µM)Potency Enhancement (approx.)Reference
Indole-3-carbinol (I3C)MCF-7Estrogen Responsive Breast Cancer52-[1]
1-benzyl-indole-3-carbinol (1-benzyl-I3C)MCF-7Estrogen Responsive Breast Cancer0.051000-fold[1]
Indole-3-carbinol (I3C)MDA-MB-231Estrogen Independent Breast Cancer~200-[1]
1-benzyl-indole-3-carbinol (1-benzyl-I3C)MDA-MB-231Estrogen Independent Breast Cancer~0.21000-fold[1]

Table 1: Comparison of IC50 values for I3C and 1-benzyl-I3C in human breast cancer cell lines. This table summarizes the concentrations of each compound required to inhibit the DNA synthesis of the cancer cells by 50%. The data clearly indicates the superior potency of the synthetic derivative.[1]

Mechanisms of Action: A Comparative Overview

Both I3C and 1-benzyl-I3C exert their anti-cancer effects through the modulation of critical cellular processes, including cell cycle arrest and apoptosis. However, the potency and specific molecular targets can differ.

Cell Cycle Regulation

Both compounds have been shown to induce a robust G1 cell cycle arrest in human breast cancer cells.[1] This is a crucial anti-proliferative mechanism that halts the uncontrolled division of cancer cells. Their effects are mediated through the regulation of key G1 phase cell cycle proteins. One of the hallmark responses to both I3C and 1-benzyl-I3C is the down-regulation of cyclin-dependent kinase 6 (CDK6) expression.[1] This is achieved by disrupting the interaction of the Sp1 transcription factor with the CDK6 promoter.[1]

Apoptosis and Signaling Pathways

Indole-3-carbinol is known to induce apoptosis (programmed cell death) in various cancer cells.[2][3] Its pro-apoptotic activity is associated with the modulation of multiple signaling pathways, including:

  • Akt-NFκB Signaling: I3C can inhibit this critical survival pathway in cancer cells.[2][4]

  • Caspase Activation: I3C treatment leads to the activation of caspases, which are key executioner proteins in the apoptotic cascade.[2][3]

  • Bcl-2 Family Proteins: I3C can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[2]

  • Endoplasmic Reticulum (ER) Stress: I3C can induce ER stress, which can trigger apoptosis.[4]

  • Aryl Hydrocarbon Receptor (AHR) Signaling: Some of the cytotoxic and pro-apoptotic effects of I3C in colon cancer cells are dependent on the activation of the AHR.[5]

1-benzyl-I3C also induces apoptosis, and its enhanced potency suggests a more efficient or targeted mechanism.[6][7] A key identified target for both compounds is the enzyme elastase.[6][7] By acting as non-competitive allosteric inhibitors of elastase, they can disrupt downstream signaling pathways.[6][7] Interestingly, while the inhibition of elastase by both indolecarbinols is linked to G1 cell cycle arrest, the induction of apoptosis appears to be uncoupled from this specific interaction, suggesting a bifurcation in their anti-proliferative signaling.[6][7]

In melanoma cells, 1-benzyl-I3C has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in melanoma development and progression.[8][9][10] This inhibition leads to a decrease in β-catenin levels and subsequent downregulation of the master melanoma regulator, MITF-M.[8][9] This mechanism contributes to its anti-proliferative effects in a wider range of melanoma cells compared to I3C.[8][9]

Experimental Protocols

DNA Synthesis Inhibition Assay (IC50 Determination)

This protocol is based on the methodology described for determining the anti-proliferative effects of I3C and 1-benzyl-I3C.[1]

  • Cell Culture: Human breast cancer cells (MCF-7 and MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of I3C, 1-benzyl-I3C, or a vehicle control (DMSO).

  • [3H]Thymidine Incorporation: After a specified incubation period (e.g., 72 hours), [3H]thymidine is added to each well, and the cells are incubated for an additional few hours to allow for its incorporation into newly synthesized DNA.

  • Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the amount of incorporated [3H]thymidine is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of DNA synthesis inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effects of I3C and 1-benzyl-I3C on the cell cycle distribution.[1]

  • Cell Treatment: Cancer cells are treated with the desired concentrations of I3C, 1-benzyl-I3C, or vehicle control for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing to prevent clumping. Fixed cells can be stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to eliminate RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to generate a histogram that displays the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Western Blot Analysis for Signaling Pathway Components

This protocol describes the general procedure for examining the protein expression levels of key signaling molecules affected by I3C and 1-benzyl-I3C.[1][11]

  • Protein Extraction: Following treatment with the indole compounds, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., CDK6, Sp1, β-catenin, GSK-3β). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software, with a loading control protein (e.g., β-actin or GAPDH) used for normalization.

Visualizing the Mechanisms of Action

To better illustrate the molecular pathways affected by these compounds, the following diagrams are provided.

G1_Cell_Cycle_Arrest I3C Indole-3-carbinol (I3C) & 1-benzyl-I3C Sp1_CDK6 Sp1 interaction with CDK6 promoter I3C->Sp1_CDK6 disrupts CDK6_exp CDK6 Expression Sp1_CDK6->CDK6_exp decreases G1_Arrest G1 Cell Cycle Arrest CDK6_exp->G1_Arrest induces

Caption: G1 Cell Cycle Arrest Pathway.

Apoptosis_Signaling_Pathways cluster_I3C Indole-3-carbinol (I3C) cluster_1_benzyl_I3C 1-benzyl-I3C I3C_node I3C Akt_NFkB Akt-NFκB Signaling I3C_node->Akt_NFkB inhibits Caspases Caspase Activation I3C_node->Caspases activates Bcl2_family Bax (↑) / Bcl-2 (↓) I3C_node->Bcl2_family modulates ER_Stress ER Stress I3C_node->ER_Stress induces Apoptosis Apoptosis Akt_NFkB->Apoptosis Caspases->Apoptosis Bcl2_family->Apoptosis ER_Stress->Apoptosis benzyl_I3C_node 1-benzyl-I3C Wnt_beta_catenin Wnt/β-catenin Signaling benzyl_I3C_node->Wnt_beta_catenin inhibits beta_catenin β-catenin Wnt_beta_catenin->beta_catenin decreases MITF_M MITF-M Expression beta_catenin->MITF_M downregulates MITF_M->Apoptosis contributes to

Caption: Apoptosis Signaling Pathways.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with I3C or 1-benzyl-I3C start->treatment dna_synthesis DNA Synthesis Assay ([3H]Thymidine Incorporation) treatment->dna_synthesis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis ic50 IC50 Determination dna_synthesis->ic50 g1_arrest G1 Arrest Quantification cell_cycle->g1_arrest signaling_pathway Signaling Pathway Modulation protein_analysis->signaling_pathway

Caption: Experimental Workflow Overview.

References

A Comparative Guide to Catalysts for Bis(indolyl)methane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bis(indolyl)methanes (BIMs), a class of compounds with significant biological activities, is a focal point in medicinal chemistry. The efficiency of BIM synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. We cover a range of catalysts, including Brønsted acids, Lewis acids, heterogeneous catalysts, and biocatalysts, highlighting their respective advantages and limitations.

Performance Comparison of Catalysts

The selection of a catalyst for bis(indolyl)methane synthesis involves a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes the performance of representative catalysts from different classes.

Catalyst TypeCatalystCatalyst LoadingSubstrate (Aldehyde)SolventTemperature (°C)TimeYield (%)Reference
Brønsted Acid Salicylic Acid15 mol%BenzaldehydeH2O-EtOH (1:1)Room Temp7 h84[1]
Lewis Acid NiSO₄·6H₂O10 mol%BenzaldehydeC₂H₅OHRoom Temp10 min92[2]
Heterogeneous Nano γ-Al₂O₃1 mol%BenzaldehydeH₂ORoom Temp10-20 min96
Biocatalyst α-Chymotrypsin10 mg4-NitrobenzaldehydeH₂O-EtOH (3:2)5024 h95[3]
Biocatalyst Lipase TLIM10 mg4-ChlorobenzaldehydeH₂O5536 h93[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these catalytic systems.

General Procedure for Bis(indolyl)methane Synthesis

The fundamental reaction involves the condensation of an aldehyde with two equivalents of indole. The specific conditions, however, vary significantly with the catalyst employed.

Protocol 1: Brønsted Acid Catalysis using Salicylic Acid

This protocol utilizes the readily available and environmentally benign salicylic acid as a catalyst.[1]

Materials:

  • Indole derivative (2 mmol)

  • Aldehyde (1 mmol)

  • Salicylic Acid (15 mol%)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a flask, combine the indole derivative, aldehyde, and salicylic acid.

  • Add a 1:1 mixture of H₂O and EtOH (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques.

Protocol 2: Lewis Acid Catalysis using NiSO₄·6H₂O

This method employs a moisture-tolerant and reusable Lewis acid catalyst, offering a rapid and efficient synthesis.[2]

Materials:

  • Carbonyl compound (1 mmol)

  • Indole (2 mmol, 0.234 g)

  • NiSO₄·6H₂O (0.1 mmol, 0.026 g)

  • Ethanol (C₂H₅OH)

  • Chloroform

Procedure:

  • In a round-bottom flask, mix the carbonyl compound, indole, and NiSO₄·6H₂O in ethanol.

  • Stir the mixture magnetically at room temperature.

  • Monitor the reaction by TLC using a petroleum ether and ethyl acetate (9:1) solvent system.

  • Once the reaction is complete, add chloroform (3.0 mL) to the mixture and filter to separate the catalyst.

  • The filtrate can then be concentrated and the product purified.

Protocol 3: Biocatalysis using α-Chymotrypsin

This protocol presents a green and mild approach using an enzyme as the catalyst.[3]

Materials:

  • 4-Nitrobenzaldehyde (0.5 mmol, 0.0756 g)

  • Indole (1 mmol, 0.1171 g)

  • α-Chymotrypsin (10 mg)

  • Water (3 mL)

  • Ethanol (2 mL)

  • Ethyl acetate

Procedure:

  • Combine 4-nitrobenzaldehyde, indole, and α-chymotrypsin in a mixture of water and ethanol.

  • Incubate the mixture at 50 °C with shaking (260 r.p.m.) for 24 hours.

  • After the reaction is complete (monitored by TLC), extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 9:1).

Visualizing the Catalytic Process

To better understand the workflow of catalyst selection and reaction mechanism, the following diagrams are provided.

G cluster_workflow General Workflow for Catalyst Screening start Define Reaction: Indole + Aldehyde -> Bis(indolyl)methane catalyst_selection Select Catalyst Class (Brønsted, Lewis, Heterogeneous, Bio) start->catalyst_selection optimization Optimize Reaction Conditions (Solvent, Temp., Time, Loading) catalyst_selection->optimization analysis Analyze Results (Yield, Purity, Recyclability) optimization->analysis analysis->catalyst_selection Re-evaluate end Select Optimal Catalyst analysis->end

Catalyst screening workflow.

G cluster_mechanism Plausible Acid-Catalyzed Reaction Mechanism aldehyde Aldehyde (R-CHO) activated_aldehyde Activated Aldehyde (Electrophilic Carbonyl) aldehyde->activated_aldehyde Protonation catalyst Acid Catalyst (H+) catalyst->activated_aldehyde intermediate1 Indolylcarbinol Intermediate activated_aldehyde->intermediate1 indole1 Indole (Molecule 1) indole1->activated_aldehyde Nucleophilic Attack azafulvenium Azafulvenium Ion (Electrophile) intermediate1->azafulvenium Dehydration product Bis(indolyl)methane azafulvenium->product Deprotonation indole2 Indole (Molecule 2) indole2->azafulvenium Nucleophilic Attack

General acid-catalyzed mechanism.

References

A Researcher's Guide to the Synthesis of N-Substituted Indoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The N-substituted indole scaffold is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents onto the indole nitrogen allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its biological activity and physical characteristics. For researchers and drug development professionals, selecting the optimal synthetic route to a target N-substituted indole is a critical decision that dictates the efficiency, scalability, and overall success of a research campaign.

This guide provides an objective comparison of the most common and effective methods for the synthesis of N-substituted indoles, with a focus on N-alkylation and N-arylation. We present a comparative analysis of their performance, supported by quantitative data and detailed experimental protocols for key reactions.

Comparative Performance of N-Substitution Methods

The choice of a particular synthetic method depends on several factors, including the nature of the desired substituent (alkyl or aryl), the substitution pattern of the indole core, the desired scale of the reaction, and the functional group tolerance required. The following tables summarize the performance of several benchmark methods for N-alkylation and N-arylation of indoles, providing a snapshot of their typical yields and reaction conditions.

N-Alkylation of Indoles

Table 1: Comparison of Common N-Alkylation Methods for Indole

MethodAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Classical SN2 Benzyl bromideNaHDMF0 to rt1-1285-97[1][2]
Benzyl bromideKOHDMSOrt0.7585-89[1]
Various alkyl halidesK₂CO₃DMFrt to 802-249-76[3][4]
Mitsunobu Reaction Benzyl alcoholPPh₃, DEAD/DIADTHF0 to rt6-8~92[5]
Various alcoholsPPh₃, DEAD/DIADTHF0 to 501-2465-98[5][6]
Reductive Amination BenzaldehydeNaBH(OAc)₃DCErt12~80-95[7][8]
Copper-Catalyzed N-TosylhydrazonesKOHDioxane10012up to 86
Iron-Catalyzed Various alcohols-TFE11024-4831-99[9]

Yields are highly substrate-dependent and the values presented are representative examples.

N-Arylation of Indoles

Table 2: Comparison of Common N-Arylation Methods for Indole

MethodArylating AgentCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Buchwald-Hartwig Amination Aryl bromides/iodidesPd₂(dba)₃Bulky phosphines (e.g., XPhos)NaOt-Bu or K₃PO₄Toluene80-11012-2472-98[10][11]
Aryl chlorides[(IPr)Ni(styrene)₂]IPrNaOt-BuDioxane10024up to 95[10]
Ullmann Condensation Aryl iodidesCuI1,10-PhenanthrolineKOH or K₂CO₃DME/H₂O80-12010-2080-98
Aryl iodides/bromidesCuIDiamine ligandsK₂CO₃ or Cs₂CO₃Toluene110-14024-4880-98
Chan-Lam Coupling Arylboronic acidsCu(OAc)₂PyridineO₂ (air)DCMrt24-4860-90[1]

Yields are highly substrate-dependent and the values presented are representative examples.

Experimental Protocols

Detailed methodologies for the synthesis of N-substituted indoles via some of the most frequently employed methods are provided below.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This method is a robust and widely used procedure for the N-alkylation of indoles with alkyl halides.[3]

Materials:

  • Indole (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole.

  • Dissolve the indole in anhydrous DMF (to a concentration of approximately 0.2-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu N-Alkylation

The Mitsunobu reaction offers a mild alternative for the N-alkylation of indoles using alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[5]

Materials:

  • Indole (1.0 eq.)

  • Alcohol (e.g., benzyl alcohol, 1.2 eq.)

  • Triphenylphosphine (PPh₃, 1.5 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the indole, alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the desired N-alkylated indole from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Buchwald-Hartwig N-Arylation

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds, enabling the N-arylation of indoles with a wide range of aryl halides and triflates.[10][11]

Materials:

  • Indole (1.0 eq.)

  • Aryl halide (e.g., bromobenzene, 1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq.)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.

  • Add the indole and the aryl halide.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Ullmann N-Arylation

The Ullmann condensation is a classical copper-catalyzed method for N-arylation, which has seen significant improvements with the development of various ligands.[12]

Materials:

  • Indole (1.0 eq.)

  • Aryl iodide (e.g., iodobenzene, 1.2 eq.)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • 1,10-Phenanthroline (10-20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Dimethyl ether (DME) or Toluene

Procedure:

  • To a reaction vessel, add CuI, 1,10-phenanthroline, and K₂CO₃.

  • Add the indole and the aryl iodide.

  • Add the solvent (DME or toluene).

  • Heat the reaction mixture at 95-140 °C for 10-24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Decision-Making Process

To aid researchers in navigating the synthesis of N-substituted indoles, the following diagrams illustrate a general experimental workflow and a decision-making guide for selecting an appropriate synthetic method.

Experimental_Workflow start_end start_end process process decision decision io io start Start reagents Prepare Reactants (Indole, Electrophile, Reagents) start->reagents setup Set up Reaction (Inert atmosphere, Solvent) reagents->setup reaction Perform Reaction (Temperature, Time) setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Workup & Extraction complete->workup Yes purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end N-Substituted Indole characterize->end

A generalized workflow for the synthesis of N-substituted indoles.

Method_Selection start_node Target N-Substituted Indole decision_node decision_node method_node method_node condition_node condition_node start Target N-Substituted Indole substituent_type Substituent Type? start->substituent_type alkylation Alkylation substituent_type->alkylation Alkyl arylation Arylation substituent_type->arylation Aryl alkyl_source Alkylating Agent? alkylation->alkyl_source alkyl_halide Classical SN2 (NaH or K2CO3) alkyl_source->alkyl_halide Alkyl Halide alcohol Mitsunobu Reaction alkyl_source->alcohol Alcohol aldehyde_ketone Reductive Amination alkyl_source->aldehyde_ketone Aldehyde/Ketone aryl_source Arylating Agent? arylation->aryl_source aryl_halide Buchwald-Hartwig (Pd-catalyzed) aryl_source->aryl_halide Aryl Halide (Pd) aryl_halide2 Ullmann (Cu-catalyzed) aryl_source->aryl_halide2 Aryl Halide (Cu) aryl_boronic Chan-Lam (Cu-catalyzed) aryl_source->aryl_boronic Arylboronic Acid

A decision guide for selecting a suitable N-substitution method.

Conclusion

The synthesis of N-substituted indoles is a mature field with a diverse array of reliable and efficient methods. For N-alkylation, classical SN2 reactions with alkyl halides remain a mainstay, particularly for their simplicity and high yields with reactive electrophiles. The Mitsunobu reaction provides a milder alternative for the use of alcohols. For N-arylation, the palladium-catalyzed Buchwald-Hartwig amination offers broad substrate scope and high functional group tolerance, while the copper-catalyzed Ullmann condensation presents a more economical, albeit often more forcing, alternative. The choice of method should be guided by the specific requirements of the target molecule, considering factors such as the availability of starting materials, desired reaction conditions, and the presence of other functional groups. This guide provides a foundational framework to assist researchers in making informed decisions for the successful synthesis of their target N-substituted indoles.

References

Unveiling the Antifungal Potential of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, indole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antifungal activity of 1-benzyl-1H-indole-3-carbaldehyde derivatives against established antifungal standards. The following sections present quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and a key signaling pathway to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Antifungal Activity: A Quantitative Overview

The antifungal efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a representative this compound derivative and standard antifungal drugs against common fungal pathogens, Candida albicans and Aspergillus niger.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
N-benzyl-1H-indole-3-carboxamide *Candida albicans> 3000[1]
Aspergillus niger> 3000[1]
Fluconazole (Standard) Candida albicans0.5[2][3]
Aspergillus niger6[3]
Ketoconazole (Standard) Candida albicans0.63[4][5]
Aspergillus niger2.5[4][5][6]
Amphotericin B (Standard) Candida albicans0.25 - 0.5[7]
Aspergillus niger0.5 - 1[7]

Note: N-benzyl-1H-indole-3-carboxamide is a structurally related derivative. A study reported it to be inactive at the highest tested concentration of 3 mg/mL[1]. Further research on a broader range of this compound derivatives is warranted to fully elucidate their antifungal potential.

Experimental Protocols: A Closer Look at the Methodology

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antifungal activity of a compound. The following protocol outlines the standardized broth microdilution method.

Minimum Inhibitory Concentration (MIC) Assay Protocol

1. Preparation of Fungal Inoculum:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours.

  • For yeasts, several colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • For molds, conidia are harvested from the agar surface using sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The conidial suspension is adjusted to the desired concentration using a hemocytometer and then diluted in RPMI-1640 medium.

2. Preparation of Antifungal Solutions:

  • The test compound (this compound derivative) and standard antifungal drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • A series of twofold serial dilutions of the stock solutions are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.

  • The final volume in each well is typically 200 µL.

  • Control wells are included: a drug-free well for growth control and an uninoculated well for sterility control.

  • The plates are incubated at 35°C for 24-72 hours, depending on the fungal species and its growth rate.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well. For some antifungals, particularly azoles against yeasts, the endpoint is defined as the concentration that produces at least a 50% reduction in growth.

Visualizing the Process and Mechanism

To better understand the experimental process and the potential mechanism of action, the following diagrams have been generated.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of 96-Well Plate Inoculum->Inoculation Compound Compound & Standard Serial Dilution Compound->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Figure 1: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Many antifungal agents, including some indole derivatives, are known to target the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[8][9][10][11][12][13]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Indole Indole Derivatives Indole->Lanosterol Inhibition of 14α-demethylase

Figure 2: Inhibition of the ergosterol biosynthesis pathway by some antifungal agents.

References

Unraveling the Anticancer Potential of 1-Benzyl Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a paramount endeavor. Among the vast landscape of heterocyclic compounds, the 1-benzyl indole scaffold has emerged as a privileged structure, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of various 1-benzyl indole derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

The indole nucleus is a key structural motif found in numerous biologically active compounds. The addition of a benzyl group at the N-1 position has been shown to be a critical modification for enhancing the anticancer properties of these molecules. Further substitutions on both the indole and benzyl rings allow for the fine-tuning of their pharmacological profiles, leading to the development of potent and selective anticancer agents.

Comparative Anticancer Activity

The in vitro cytotoxic activity of 1-benzyl indole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of 1-benzyl indole derivatives, showcasing the impact of different substitution patterns on their anticancer efficacy.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHMCF-7 (Breast)> 50[1]
1b HH4-ClMCF-7 (Breast)17.2 ± 0.4[1]
1c HH4-BrMCF-7 (Breast)21.8 ± 0.2[1]
1d HH4-CF3MCF-7 (Breast)22.6 ± 0.8[1]
2a 5-BrH4-ArylthiazoleMCF-7 (Breast)7.17 ± 0.94[2]
2b 5-BrH4-ArylthiazoleMCF-7 (Breast)2.93 ± 0.47[2]
2c 5-BrH4-ArylthiazoleA-549 (Lung)> 50[2]
3a HIndole-2-carbohydrazide4-OCH3MCF-7 (Breast)25.6 ± 0.4
3b HIndole-2-carbohydrazide4-ClHCT116 (Colon)1.95
3c HIndole-2-carbohydrazide4-FA549 (Lung)3.49
4a HHHHCT116 (Colon)22.4[3]
4b HHHHTB-26 (Breast)10-50[3]
4c HHHPC-3 (Prostate)10-50[3]
4d HHHHepG2 (Liver)10-50[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of 1-benzyl indole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[4][5][6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 1-Benzyl indole derivative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

Materials:

  • Cancer cell lines

  • 1-Benzyl indole derivative compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the 1-benzyl indole derivatives for a specific duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached using trypsin-EDTA.

  • Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][9][10]

Materials:

  • Cancer cell lines

  • 1-Benzyl indole derivative compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer. The different cell populations are identified based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mechanistic Insights and Signaling Pathways

1-benzyl indole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Experimental Workflow

G General Experimental Workflow for Anticancer Activity Screening cluster_0 In Vitro Assays cell_culture Cancer Cell Culture compound_treatment Treatment with 1-Benzyl Indole Derivatives cell_culture->compound_treatment cell_viability Cell Viability Assay (e.g., MTT) compound_treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) compound_treatment->apoptosis ic50 IC50 Determination cell_viability->ic50

Caption: A generalized workflow for evaluating the anticancer activity of 1-benzyl indole derivatives.

Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Some 1-benzyl indole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.

G Inhibition of Wnt/β-catenin Signaling Pathway cluster_0 Wnt Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 LRP->Dsh Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for Degradation TCF TCF/LEF BetaCatenin->TCF Activates Genes Target Gene Transcription TCF->Genes Proliferation Cell Proliferation Genes->Proliferation Indole 1-Benzyl Indole Derivative Indole->Complex Stabilizes

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and a potential point of inhibition by 1-benzyl indole derivatives.[2][11][12][13][14]

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy.

G Inhibition of VEGFR-2 Signaling Pathway cluster_0 VEGFR-2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Indole 1-Benzyl Indole Derivative Indole->VEGFR2 Inhibits

Caption: A simplified representation of the VEGFR-2 signaling pathway and its inhibition by certain 1-benzyl indole derivatives.[15][16][17][18][19]

References

A Comparative Guide to the Antioxidant Potential of Indole-3-Carboxaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Indole-3-carboxaldehyde (I3A), a metabolite of tryptophan, has emerged as a significant scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in numerous diseases.[3] Consequently, the development of novel antioxidant agents is of great interest, and the derivatization of the I3A core presents a promising strategy for this purpose.[2][3]

This guide provides an objective comparison of the antioxidant performance of various I3A analogues, supported by experimental data from in vitro assays. Detailed methodologies for key experiments are included to facilitate further research and validation.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of I3A analogues is commonly quantified by their ability to scavenge stable free radicals or inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value indicates higher potency. The following table summarizes the performance of several I3A derivatives compared to standard antioxidants.

CompoundModification/Analogue TypeDPPH Scavenging IC50 (µM/ml)LPO Inhibition IC50 (µM/ml)ABTS Scavenging ActivityReference
Standards
Butylated Hydroxy Anisole (BHA)Standard Antioxidant11 ± 0.59 ± 0.1-
Ascorbic AcidStandard Antioxidant21.68 ± 1.71 (µg/mL)-13.83 ± 3.45 (µg/mL)[3]
Indole-3-Carboxaldehyde & Precursors
Indole-3-carboxaldehyde (3)Parent Compound121 ± 0.570 ± 0.7>100 (µg/mL)[3]
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (4)N-acylated Intermediate159 ± 0.475 ± 0.4-
Aryl Amine Conjugates (5a-g)
5a2-aminophenol conjugate18 ± 0.124 ± 0.3-
5b3-aminophenol conjugate21 ± 0.229 ± 0.8-
5c4-bromoaniline conjugate109 ± 0.5118 ± 0.1-
5d4-aminobenzoic acid conjugate120 ± 0.1120 ± 0.3-
5e4-aminophenol conjugate16 ± 0.821 ± 0.5-
5f4-hydroxy-3-methoxy-aniline conjugate8 ± 0.9 7 ± 0.1 -
5g2-hydroxy-5-nitro-aniline conjugate13 ± 0.216 ± 0.9-
Thiosemicarbazone Derivatives (3a-d)
3a, 3b, 3dThiosemicarbazone derivatives--Potent[4]

Note: Data presented as mean ± SD (n=3). A lower IC50 value signifies greater antioxidant activity. The coupling of aryl amines to the indole-3-carboxaldehyde structure, particularly those with electron-donating groups like methoxy and hydroxyl (e.g., compound 5f), significantly enhances antioxidant activity, in some cases surpassing the standard antioxidant BHA.[5]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. For comparative analysis, it is recommended to include a known antioxidant standard, such as Butylated Hydroxy Anisole (BHA), Ascorbic Acid, or Trolox.[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

  • Principle : In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[1] The decrease in absorbance is proportional to the radical scavenging activity of the test compound.[1]

  • Procedure :

    • Preparation of Solutions : Prepare a stock solution of the test compounds (e.g., 1000 µM) in a suitable solvent like ethanol or methanol.[3] Prepare a series of dilutions (e.g., 10, 50, 100, 200, 500 µM). Prepare a 0.1 mM solution of DPPH in the same solvent.

    • Reaction Mixture : Mix 1 ml of each test compound concentration with 4 ml of the 0.1 mM DPPH solution and shake vigorously.

    • Incubation : Incubate the reaction mixtures in the dark at room temperature for 20-30 minutes.[1]

    • Absorbance Measurement : Measure the absorbance of the solutions at 517 nm using a UV-visible spectrophotometer. Use the solvent for baseline correction and a DPPH solution without the test compound as the control.[3]

    • Data Analysis : Calculate the percentage of DPPH radical scavenging activity using the formula: Radical Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.[3] The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay assesses the ability of compounds to scavenge the ABTS radical cation (ABTS•+).

  • Principle : Antioxidants reduce the pre-formed blue-green ABTS•+ radical, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

  • Procedure :

    • ABTS•+ Generation : The ABTS•+ radical is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[4]

    • Reaction Mixture : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm. An aliquot of the test compound solution is then mixed with the diluted ABTS•+ solution.[4]

    • Incubation : The reaction mixture is incubated for a specified time (e.g., 6 minutes) at room temperature.

    • Absorbance Measurement : The absorbance is measured at 734 nm.[4]

    • Data Analysis : The percentage inhibition is calculated similarly to the DPPH assay. The activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

Inhibition of Microsomal Lipid Peroxidation (LPO) Assay

This assay evaluates the ability of a compound to inhibit the oxidative degradation of lipids in liver microsomes.

  • Principle : Lipid peroxidation leads to the formation of breakdown products like malondialdehyde (MDA). The assay measures the amount of MDA formed, typically via a reaction with thiobarbituric acid (TBA) that produces a colored adduct.

  • Procedure :

    • Microsome Preparation : Liver microsomes are isolated from homogenized rat liver tissue using a calcium aggregation method.

    • Reaction Mixture : The reaction mixture contains the microsomal suspension, a buffer (e.g., Tris-HCl), the test compound at various concentrations, and an oxidizing agent to induce peroxidation (e.g., a mixture of ascorbic acid and FeSO4).

    • Incubation : The mixture is incubated, for example, at 37°C for a specified time (e.g., 60 minutes).

    • Quantification of MDA : The reaction is stopped (e.g., by adding trichloroacetic acid, TCA), and thiobarbituric acid (TBA) is added. The mixture is heated to form a pink MDA-TBA adduct, and the absorbance is measured (e.g., at 535 nm).

    • Data Analysis : The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control group without the test compound. The IC50 value is then determined.

Signaling Pathways and Experimental Workflow

The antioxidant effects of certain indole derivatives can be mediated through the activation of specific cellular defense pathways.

Antioxidant Response Pathway

Derivatives of indole-3-carboxaldehyde can activate the Nrf2-Keap1 signaling pathway, a primary regulator of the cellular antioxidant response.[3] Under normal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress or in the presence of activators like I3A derivatives, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various protective genes.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes I3A Indole-3-Carboxaldehyde Derivative I3A->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Degradation Nrf2->Ub Keap1-mediated ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus sMaf sMaf Nrf2_n->sMaf ARE ARE sMaf->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Nrf2-Keap1 antioxidant response pathway activation.
General Experimental Workflow

The evaluation of novel compounds for antioxidant potential typically follows a structured, multi-assay approach to confirm activity and elucidate the mechanism of action.

Workflow A Compound Synthesis (I3A Analogue) B Primary Screening: DPPH Radical Scavenging Assay A->B C Secondary Screening: ABTS Radical Scavenging Assay A->C D Mechanistic Assay: Lipid Peroxidation (LPO) Inhibition A->D E Data Analysis: Calculate IC50 Values B->E C->E D->E F Comparison & Reporting E->F G Standard Antioxidants (e.g., BHA, Ascorbic Acid) G->F Compare against

Workflow for in vitro antioxidant potential assessment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.